molecular formula C13H15N3O B1298903 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide CAS No. 26165-67-3

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B1298903
CAS No.: 26165-67-3
M. Wt: 229.28 g/mol
InChI Key: HJLBBIMOIDHHIB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide (CAS Registry Number: 26165-67-3) is a benzohydrazide derivative characterized by the molecular formula C13H15N3O and a molecular weight of 229.28 . This compound serves as a versatile chemical intermediate and key building block in organic synthesis, particularly for the creation of novel heterocyclic systems with potential biological activity . Its structure, which features a pyrrole ring, is of significant interest in medicinal chemistry research. Recent scientific investigations have explored this compound and its derivatives as a novel class of potential therapeutic agents . Synthesized analogs have demonstrated promising in vitro biological activities, including antibacterial and antitubercular properties against Mycobacterium tuberculosis H37Rv strain . Further research on a series of derivatives identified them as dual inhibitors of the bacterial enzymes Enoyl ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR) . Molecular docking studies revealed that these derivatives exhibit binding interactions with the active sites of both enzymes (PDB ID: 2NSD and 1DF7), suggesting a potential multi-target mechanism of action for antibacterial and antitubercular effects . Researchers value this compound as a critical precursor for developing new therapeutically active units. This compound has a melting point of 168 °C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)12-7-5-11(6-8-12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLBBIMOIDHHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351512
Record name 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
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Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26165-67-3
Record name 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide
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Record name 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
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Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, a key intermediate in the development of various therapeutic agents. The synthesis is a well-established multi-step process, commencing with the formation of a substituted benzoic acid, followed by esterification, and culminating in hydrazinolysis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process. The initial step involves the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid via the Paal-Knorr pyrrole synthesis. This intermediate is then esterified, commonly to its methyl ester, which subsequently undergoes hydrazinolysis to yield the final benzohydrazide product.

Synthesis_Pathway cluster_step1 Step 1: Paal-Knorr Pyrrole Synthesis cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis reactant reactant intermediate intermediate product product reagent reagent A 4-Aminobenzoic Acid R1 Glacial Acetic Acid Reflux A->R1 B Acetonylacetone (2,5-Hexanedione) B->R1 C 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid R2 Methanol (MeOH) Sulfuric Acid (H₂SO₄) Reflux C->R2 D Methyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate R3 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (EtOH) Reflux D->R3 E This compound R1->C R2->D R3->E

An In-depth Technical Guide on the Physicochemical Properties of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of the compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide. This molecule has garnered significant interest within the scientific community for its potential as an antibacterial and antitubercular agent. This document details its known physicochemical parameters, provides a step-by-step experimental protocol for its synthesis and characterization, and visually represents its mechanism of action through a signaling pathway diagram. The information presented herein is intended to support further research and development efforts in the field of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃O-
Molecular Weight 229.28 g/mol -
Melting Point 170-172 °C[1]
Solubility Predicted to be poorly soluble in water.Predicted value; experimental data not available in the searched literature.
pKa Predicted values suggest weakly basic and weakly acidic properties.Predicted value; experimental data not available in the searched literature.
LogP Predicted to be moderately lipophilic.Predicted value; experimental data not available in the searched literature.

Note: Predicted values for solubility, pKa, and logP are based on computational models and should be confirmed through experimental validation.

Biological Activity and Mechanism of Action

This compound has demonstrated promising activity as a dual inhibitor of two key enzymes in bacterial metabolic pathways: enoyl-acyl carrier protein (ACP) reductase (FabI) and dihydrofolate reductase (DHFR).[2][3][4] Both enzymes are crucial for bacterial survival, making them attractive targets for the development of novel antimicrobial agents.

  • Enoyl-ACP Reductase (FabI): This enzyme is a critical component of the bacterial fatty acid synthesis II (FAS-II) pathway, which is responsible for the biosynthesis of essential fatty acids for bacterial cell membranes. Inhibition of FabI disrupts membrane integrity and leads to bacterial cell death.

  • Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folic acid biosynthesis pathway.[5][6][7][8] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.[6][7][8] Inhibition of DHFR blocks DNA synthesis and repair, ultimately halting bacterial replication.[5][6][7][8]

The dual-inhibitory nature of this compound presents a potential advantage in overcoming drug resistance mechanisms that may arise from the mutation of a single target.

Signaling Pathway Diagram: Mechanism of Action

Mechanism_of_Action Mechanism of Action of this compound cluster_FAS_II Fatty Acid Synthesis II (FAS-II) Pathway cluster_Folate Folate Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Fatty_Acid_Elongation Fatty Acid Elongation (Multiple Steps) Acetyl-CoA->Fatty_Acid_Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acid_Elongation Enoyl-ACP Enoyl-ACP Fatty_Acid_Elongation->Enoyl-ACP FabI Enoyl-ACP Reductase (FabI) Enoyl-ACP->FabI Acyl-ACP Acyl-ACP FabI->Acyl-ACP Acyl-ACP->Fatty_Acid_Elongation Fatty_Acids Fatty Acids Acyl-ACP->Fatty_Acids Bacterial_Death Disruption of Cell Membrane & Inhibition of DNA Replication => Bacterial Cell Death Fatty_Acids->Bacterial_Death Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Glutamate Glutamate Glutamate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide_Synthesis Nucleotide_Synthesis->Bacterial_Death Compound This compound Inhibition_FabI Inhibition Compound->Inhibition_FabI Inhibition_DHFR Inhibition Compound->Inhibition_DHFR Inhibition_FabI->FabI Inhibition_DHFR->DHFR

Caption: Dual inhibitory mechanism of this compound.

Experimental Protocols

The synthesis of this compound is a multi-step process that can be reliably performed in a standard laboratory setting. The following protocol outlines the key steps for its synthesis and characterization.

Synthesis of this compound

The synthesis typically involves two main steps: the formation of the pyrrole ring followed by the conversion of the ester to a hydrazide.

Step 1: Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

  • To a solution of ethyl 4-aminobenzoate in glacial acetic acid, add an equimolar amount of acetonylacetone (2,5-hexanedione).

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate obtained in Step 1 in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry to yield this compound.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound Start Start Reactants_1 Ethyl 4-aminobenzoate Acetonylacetone Glacial Acetic Acid Start->Reactants_1 Step_1 Reflux (1-2h) Reactants_1->Step_1 Workup_1 Precipitation in Water Filtration & Drying Step_1->Workup_1 Purification_1 Recrystallization (Ethanol) Workup_1->Purification_1 Intermediate Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Purification_1->Intermediate Reactants_2 Intermediate Hydrazine Hydrate Ethanol Intermediate->Reactants_2 Step_2 Reflux (3-4h) Reactants_2->Step_2 Workup_2 Cooling & Precipitation Filtration & Drying Step_2->Workup_2 Final_Product This compound Workup_2->Final_Product End End Final_Product->End

Caption: A step-by-step workflow for the synthesis of the title compound.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C-N bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in agreement with the calculated values for the molecular formula.

Conclusion

This compound is a compound of significant interest due to its potential as a dual-action antibacterial and antitubercular agent. This guide has provided a detailed overview of its physicochemical properties, a robust protocol for its synthesis, and a clear visualization of its mechanism of action. The information compiled here serves as a valuable resource for researchers and scientists working on the development of new antimicrobial therapies. Further experimental validation of its predicted physicochemical properties and in-depth biological evaluation are warranted to fully elucidate its therapeutic potential.

References

Unraveling the Antimicrobial and Anticancer Mechanisms of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a versatile scaffold compound that has garnered significant attention in medicinal chemistry due to the potent biological activities of its derivatives. Research has primarily focused on two key therapeutic areas: antimicrobial, particularly antitubercular, and anticancer applications. This technical guide provides an in-depth overview of the core mechanism of action of this class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the elucidated signaling pathways and workflows.

Core Mechanism of Action: A Dual-Pronged Attack on Microbial Targets

The primary mechanism of action for the antimicrobial effects of this compound derivatives lies in their ability to dually inhibit two crucial enzymes in pathogenic bacteria, particularly in Mycobacterium tuberculosis: Enoyl Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR) .

  • Inhibition of Enoyl ACP Reductase (InhA): InhA is a key enzyme in the fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis. This pathway is essential for the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately bacterial cell death. Molecular docking studies suggest that the pyrrole and benzohydrazide moieties of these compounds play a crucial role in binding to the active site of the InhA enzyme.

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a fundamental enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are critical for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds disrupt the supply of essential precursors for bacterial growth and proliferation. The ability to inhibit both InhA and DHFR makes these compounds attractive candidates for combating drug resistance, as they target two independent and essential metabolic pathways.

Anticancer Activity: Targeting a Key Regulator of Cell Division

In addition to their antimicrobial properties, certain derivatives of this compound have demonstrated promising anticancer activity. The proposed mechanism for this effect is the inhibition of Polo-like kinase 1 (PLK1) .

  • Inhibition of Polo-like kinase 1 (PLK1): PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, and cytokine completion. Overexpression of PLK1 is common in many human cancers and is often associated with poor prognosis. By inhibiting PLK1, these compounds can induce mitotic arrest and trigger apoptosis (programmed cell death) in cancer cells.

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from the cited literature.

Table 1: Antitubercular and Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDModificationTarget OrganismMIC (µg/mL)Reference
Parent Compound This compoundM. tuberculosis H37RvNot explicitly reported-
Derivative 1 N'-(substituted-acetyl)M. tuberculosis H37Rv1-4
Derivative 2 N'-(substituted-acetyl)Gram-positive bacteria1-4
Derivative 3 N'-(substituted-acetyl)Gram-negative bacteria>100
8d 5-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiolM. tuberculosis H37Rv1-2
12c N'-(1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)ethylidene)acetohydrazideM. tuberculosis H37Rv1-2
R-2 N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazideM. tuberculosis H37Rv31.25
R-3 N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazideM. tuberculosis H37Rv31.25

Table 2: Enzyme Inhibition (IC50)

Compound IDTarget EnzymeIC50 (µM)Reference
Sulfonyl Hydrazone 3a Enoyl-ACP Reductase (InhA)18.2
Sulfonyl Hydrazone 3b Enoyl-ACP Reductase (InhA)10.7
C8 Not explicitly reported for enzymeNot explicitly reported
C18 Not explicitly reported for enzymeNot explicitly reported

Table 3: Anticancer Activity (IC50)

Compound IDCell LineIC50 (µM)Reference
C8 A549 (Lung)2.5
C8 MCF-7 (Breast)5.0
C8 HepG2 (Liver)7.5
C18 A549 (Lung)10.0
C18 MCF-7 (Breast)>10
C18 HepG2 (Liver)>10

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N'-substituted derivatives.

Materials:

  • This compound

  • Substituted phenylacetic acids

  • N,N-dimethylformamide (DMF)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-diisopropylethylamine (DIEA)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1 equivalent) in dry DMF.

  • To this solution, add the desired substituted phenylacetic acid (1.1 equivalents).

  • Cool the reaction mixture in an ice bath.

  • Add HBTU (1.2 equivalents) and DIEA (2.5 equivalents) to the cooled mixture under stirring.

  • Continue stirring the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

  • Isoniazid and Pyrazinamide (as reference drugs)

Procedure:

  • Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Add the diluted bacterial suspension to each well of the microplate containing the test compounds.

  • Include wells with bacteria only (growth control), media only (sterility control), and reference drugs.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Enoyl-ACP Reductase (InhA) Inhibition Assay

This spectrophotometric assay measures the inhibition of InhA by monitoring the oxidation of NADH.

Materials:

  • Purified InhA enzyme

  • NADH

  • Trans-2-dodecenoyl-coenzyme A (DD-CoA)

  • Pipes buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Triclosan (as a positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Pipes buffer, NADH, and DD-CoA in a cuvette.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the InhA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3 minutes), which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction.

  • Determine the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a spectrophotometric assay to screen for DHFR inhibitors.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • DHFR assay buffer

  • Test compounds dissolved in DMSO

  • Methotrexate (as a positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Add the DHFR assay buffer, NADPH, and the test compound at various concentrations to the wells of a 96-well plate.

  • Add the DHFR enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light.

  • Initiate the reaction by adding the DHF substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Calculate the rate of NADPH oxidation.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value.

PLK1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of PLK1.

Materials:

  • Recombinant human PLK1 protein

  • Casein (as a substrate)

  • ATP

  • Dithiothreitol (DTT)

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare a reaction mixture in a 384-well plate containing the kinase reaction buffer, DTT, PLK1 enzyme, and the casein substrate.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which generates a luminescent signal proportional to the ADP concentration.

  • A higher luminescent signal indicates higher kinase activity (less inhibition).

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

antimicrobial_mechanism cluster_compound This compound Derivative cluster_pathways Bacterial Metabolic Pathways cluster_fas Fatty Acid Synthesis (FAS-II) cluster_folate Folate Biosynthesis Compound Pyrrolyl Benzohydrazide Derivative InhA Enoyl ACP Reductase (InhA) Compound->InhA inhibits DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid catalyzes CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall required for BacterialDeath Bacterial Cell Death CellWall->BacterialDeath disruption leads to THF Tetrahydrofolate (THF) DHFR->THF produces DNAsynth DNA/RNA Synthesis THF->DNAsynth required for DNAsynth->BacterialDeath inhibition leads to anticancer_mechanism Compound Pyrrolyl Benzohydrazide Derivative PLK1 Polo-like kinase 1 (PLK1) Compound->PLK1 inhibits CellCycle Cell Cycle Progression (Mitosis) PLK1->CellCycle promotes MitoticArrest Mitotic Arrest CellCycle->MitoticArrest inhibition leads to Apoptosis Apoptosis (Cancer Cell Death) MitoticArrest->Apoptosis induces experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Antitubercular Antitubercular Assay (MABA) Purification->Antitubercular Anticancer Anticancer Assay (MTT) Purification->Anticancer EnzymeAssay Enzyme Inhibition Assays (InhA, DHFR, PLK1) Antitubercular->EnzymeAssay Anticancer->EnzymeAssay Docking Molecular Docking Studies EnzymeAssay->Docking

The Rising Therapeutic Potential of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with potent and diverse biological activities is paramount. Among the emerging classes of compounds, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives have garnered significant attention from the scientific community. This technical guide synthesizes the current understanding of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and mechanisms of action. The promising antibacterial, antitubercular, and anticancer properties of these derivatives position them as a compelling starting point for the development of new therapeutic agents.

Unveiling the Biological Spectrum: From Antibacterial to Anticancer Activity

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most profound effects observed in the realms of antimicrobial and anticancer research. The core structure, featuring a central benzohydrazide linker between a 2,5-dimethylpyrrole moiety and various substituted aromatic or heterocyclic rings, provides a versatile template for chemical modification and optimization of biological efficacy.

Antibacterial and Antitubercular Efficacy

A significant body of research highlights the potent antibacterial and particularly antitubercular activity of these compounds.[1][2][3] Several derivatives have exhibited remarkable inhibitory effects against various bacterial strains, including the resilient Mycobacterium tuberculosis.

Table 1: Antitubercular Activity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (5a-n) [1]

CompoundSubstituentMIC (µg/mL) vs. M. tuberculosis H37Rv
5f4-Chlorophenyl1.6
5i4-Fluorophenyl1.6
5j4-Bromophenyl1.6
5k4-Iodophenyl0.8
5n3,4-Dichlorophenyl1.6
Isoniazid-0.1
Rifampicin-0.2

The mechanism underlying the antitubercular action of these derivatives is believed to involve the dual inhibition of crucial bacterial enzymes: enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR).[1][3][4] This multi-target approach is particularly advantageous in combating the emergence of drug-resistant strains.

Anticancer Potential

Recent studies have repurposed these antitubercular agents, revealing their significant potential as anticancer drugs.[5][6] Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including lung, breast, and liver cancer.

One notable study identified N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) as a potent anticancer agent.[5][6] This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in A549 lung cancer cells.[6] The anticancer activity is hypothesized to be mediated through the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[5][6]

Table 2: In Vitro Cytotoxicity of Pyrrolyl Benzohydrazide Derivatives against Cancer Cell Lines [6]

CompoundCell LineIC50 (µM)
C8A549 (Lung)10.2 ± 1.2
C8MCF-7 (Breast)15.8 ± 2.5
C8HepG2 (Liver)22.4 ± 3.1
C18A549 (Lung)18.5 ± 2.1
C18MCF-7 (Breast)25.1 ± 3.8
C18HepG2 (Liver)30.6 ± 4.2
Anti-inflammatory Activity

Preliminary investigations have also suggested potential anti-inflammatory properties for some hydrazide derivatives, indicating a broader therapeutic window for this class of compounds.[7][8]

Deciphering the Molecular Blueprint: Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically follows a multi-step reaction sequence.

Synthesis_Workflow A Ethyl 4-aminobenzoate C Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate A->C Paal-Knorr Pyrrole Synthesis (Glacial Acetic Acid, Reflux) B 2,5-Dimethoxytetrahydrofuran B->C E This compound (Core Intermediate) C->E Hydrazinolysis (Ethanol, Reflux) D Hydrazine Hydrate D->E G Target Derivatives E->G Coupling / Condensation F Substituted Acetic Acids / Aldehydes F->G

General synthetic workflow for the preparation of target derivatives.
Key Experimental Protocols

1. Synthesis of this compound (Core Intermediate): A mixture of ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate and hydrazine hydrate in ethanol is refluxed for several hours.[2] After cooling, the resulting solid is filtered, washed, and dried to yield the pure benzohydrazide intermediate.

2. Synthesis of N'-substituted Derivatives: The core benzohydrazide is reacted with various substituted aldehydes or carboxylic acids. For coupling with carboxylic acids, a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a base like N,N-diisopropylethylamine (DIPEA) are often employed in a solvent like N,N-dimethylformamide (DMF).[1] For condensation with aldehydes, a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like ethanol is typically used.[9]

3. In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method): The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the test compounds are prepared in Mueller-Hinton broth (for bacteria) or Middlebrook 7H9 broth (for mycobacteria) in 96-well microtiter plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated at 37°C, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[2]

4. In Vitro Anticancer Activity (MTT Assay): Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The concentration that inhibits 50% of cell growth (IC50) is then calculated.[6]

Visualizing the Mechanism of Action

The dual-inhibition mechanism of these derivatives against key bacterial enzymes can be visualized as a critical pathway for their antimicrobial effects.

Mechanism_of_Action cluster_drug Benzohydrazide Derivative cluster_bacterial_cell Bacterial Cell D 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzohydrazide Derivative E1 Enoyl-ACP Reductase (InhA) D->E1 Inhibition E2 Dihydrofolate Reductase (DHFR) D->E2 Inhibition P1 Fatty Acid Synthesis E1->P1 P2 Folate Synthesis E2->P2 Result1 Cell Wall Disruption P1->Result1 Result2 DNA Synthesis Inhibition P2->Result2

References

initial screening of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Screening of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Analogs

Introduction

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent antibacterial, antitubercular, antifungal, and anticancer properties.[1][2][3] The versatility of the benzohydrazide moiety, combined with the pharmacologically significant pyrrole ring, allows for extensive structural modifications, enabling the fine-tuning of activity against various biological targets.[2] This guide provides a comprehensive overview of the initial screening process for analogs of this compound, detailing common synthetic strategies, biological evaluation protocols, and key findings from seminal studies. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

General Synthesis Pathway

The synthesis of this compound analogs typically begins with the construction of the core pyrrole-benzoic acid structure, followed by hydrazinolysis and subsequent condensation or coupling with various electrophiles to generate the final derivatives. A common approach involves the Paal-Knorr pyrrole synthesis.[3] The intermediate hydrazide is a key building block that can be reacted with aldehydes, ketones, or activated carboxylic acids to produce a diverse library of analogs.[4][5]

Synthesis_Workflow Start Ethyl 4-aminobenzoate Intermediate1 Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Start->Intermediate1 Acetonylacetone Glacial Acetic Acid (Paal-Knorr Synthesis) Intermediate2 This compound (Core Hydrazide) Intermediate1->Intermediate2 Hydrazine Hydrate Ethanol, Reflux Final Final Benzohydrazide Analogs (e.g., Schiff Bases, N-Acylhydrazones) Intermediate2->Final Coupling Agent (e.g., HBTU) or Condensation Reactants Substituted Phenyl Acetic Acids / Aldehydes Reactants->Final Coupling Agent (e.g., HBTU) or Condensation

Caption: Generalized synthetic route for this compound analogs.

Antimicrobial and Antitubercular Screening

A primary focus of screening these analogs is their activity against bacterial and mycobacterial pathogens, particularly in light of rising antimicrobial resistance.[6][7] The initial evaluation is typically performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the MIC of a compound. The following is a generalized protocol adapted from studies on benzohydrazide derivatives.[1][2]

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: The compound is serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv).[6][8]

  • Incubation: The plates are incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria; several days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1] This can be assessed visually or by using a growth indicator dye like resazurin or MTT.

Antimicrobial_Screening_Workflow A Prepare Stock Solution of Analog in DMSO B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B C Inoculate Wells with Standardized Bacterial/ Mycobacterial Suspension B->C D Incubate at 37°C C->D E Add Growth Indicator (e.g., Resazurin) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth dilution.
Quantitative Data: Antimicrobial and Antitubercular Activity

The following table summarizes the MIC values for representative this compound analogs against various microbial strains. Several compounds demonstrated significant antitubercular activity.[8]

Compound IDSubstituent GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. tuberculosis H37Rv MIC (µg/mL)Reference
5a Unsubstituted Phenylacetyl>50>501.6[8]
5b 4-Chlorophenylacetyl25500.8[8]
5e 4-Nitrophenylacetyl12.5250.8[8]
5h 4-Methoxyphenylacetyl50>501.6[8]
12c 4-Fluorophenyl1-41-41-2[1]
12d 4-Chlorophenyl1-41-41-2[1]
Isoniazid Standard Drug--<0.2[8]
Rifampicin Standard Drug--<0.2[8]

Anticancer Activity Screening

The therapeutic potential of these analogs has been extended to oncology, with studies repurposing antitubercular compounds for anticancer applications.[3][9] The initial screening typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) are seeded into a 96-well plate and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-Well Plate B Treat Cells with Serial Dilutions of Analog A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (Incubate 3-4 hours) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at ~570 nm E->F G Calculate IC50 Value F->G Mechanism_of_Action cluster_0 Antimicrobial / Antitubercular cluster_1 Anticancer A Analog Inhibits Enoyl ACP Reductase B Mycolic Acid Synthesis Disrupted A->B C Bacterial Cell Wall Integrity Lost B->C D Analog Inhibits DHFR E Folate Biosynthesis Blocked D->E F Nucleotide Synthesis Inhibited E->F G Analog Inhibits Polo-like Kinase 1 (PLK1) H Mitotic Progression Disrupted G->H I Cell Cycle Arrest & Apoptosis H->I Compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzohydrazide Analog Compound->A Compound->D Compound->G

References

CAS number 26165-67-3 properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

It appears that the provided CAS number, 26165-67-3, is not a valid identifier for a chemical substance in widely recognized chemical databases. A search for this number does not yield any specific compound, and therefore, no associated properties, uses, or experimental data can be retrieved.

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To enable the generation of the requested in-depth technical guide, please verify the CAS number. It is possible that there is a typographical error in the provided number.

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  • The original research article or patent where the compound was first described.

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Once a valid CAS number for the compound of interest is provided, a comprehensive technical guide adhering to the specified requirements, including data tables, experimental protocols, and Graphviz visualizations, can be developed.

Spectral Characterization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. This document outlines the expected spectral data based on the analysis of closely related derivatives and provides detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 26165-67-3[1]

  • Molecular Formula: C₁₃H₁₅N₃O[2]

  • Molecular Weight: 229.28 g/mol [2]

  • Chemical Structure:

/ | | C=C C=C | | | CH CH C-N1(C=C(C)C=C1C) \ / CH

Synthesis

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate. A generalized workflow for the synthesis is presented below.

Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_product Product ester Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate reflux Reflux in Ethanol ester->reflux hydrazine Hydrazine Hydrate hydrazine->reflux product This compound reflux->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and by-products. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Spectral Data

The following tables summarize the expected spectral data for this compound, extrapolated from the analysis of its derivatives.[4][5]

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-9.8s1H-NH- (amide proton)
~7.8-8.0d2HAr-H (ortho to C=O)
~7.2-7.4d2HAr-H (ortho to pyrrole)
~5.8-6.0s2HPyrrole-H
~4.4-4.6s2H-NH₂ (hydrazide protons)
~2.0-2.2s6H-CH₃ (dimethyl groups on pyrrole)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~165-168C=O (amide carbonyl)
~138-140Ar-C (ipso- to pyrrole)
~130-132Ar-C (ipso- to C=O)
~128-130Ar-CH (ortho to C=O)
~120-122Ar-CH (ortho to pyrrole)
~128-130C=C (dimethyl-substituted carbons in pyrrole)
~105-107C-H (pyrrole)
~12-14-CH₃ (dimethyl groups on pyrrole)
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400StrongN-H stretching (NH₂)
~3200-3300MediumN-H stretching (amide)
~2900-3000MediumC-H stretching (aromatic and alkyl)
~1640-1660StrongC=O stretching (amide I)
~1580-1600MediumN-H bending (amide II)
~1450-1550MediumC=C stretching (aromatic and pyrrole)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
229.12[M]⁺ (Molecular ion)
230.12[M+H]⁺

Experimental Protocols for Spectral Characterization

The following are detailed, generalized protocols for the spectral analysis of this compound.

Spectral Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms interpretation Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation

Caption: Logical workflow for the spectral characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to include the expected molecular weight of the compound (e.g., 50-500 m/z).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Signaling Pathways

Currently, there is no published information available regarding the involvement of this compound in specific signaling pathways. Its primary role in the scientific literature is as a precursor for the synthesis of more complex molecules that are then evaluated for biological activity.[3][4][6][7][8]

Disclaimer: The spectral data presented in this guide are predicted values based on the analysis of structurally similar compounds and may vary from experimentally obtained data. This guide is intended for informational purposes for research and development professionals.

References

The Discovery of Pyrrole-Based Antitubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis ineffective, creating an urgent need for novel therapeutic agents. The pyrrole scaffold has emerged as a promising starting point for the development of new antitubercular drugs due to its versatile chemical nature and its presence in a number of biologically active compounds. This technical guide provides an in-depth overview of the discovery and development of pyrrole-based antitubercular agents, intended for researchers, scientists, and drug development professionals.

Core Concepts and Promising Compound Classes

Several classes of pyrrole-containing compounds have demonstrated significant potential as antitubercular agents. These compounds often target novel pathways within the mycobacterium, offering hope for overcoming existing resistance mechanisms.

One of the most notable early examples is BM212 , a 1,5-diarylpyrrole derivative.[1] This compound has shown potent inhibitory activity against both Mtb and other non-tuberculous mycobacteria.[1] Importantly, BM212 is also effective against drug-resistant strains and intracellular mycobacteria residing within macrophages.[1] Subsequent research has focused on developing analogues of BM212 with improved potency and reduced cytotoxicity.[2]

Other significant classes of pyrrole-based antitubercular agents include:

  • Pyrrole hydrazones: These compounds have shown strong inhibitory activity against tuberculosis bacilli, representing a new avenue for drug development.[3][4]

  • Pyrrolo[1,2-a]quinoxalines: This scaffold has been investigated for its antitubercular properties, with some derivatives showing promising activity.[5]

  • Pyrrole-2-carboxamides: These compounds have been designed as potent inhibitors of MmpL3, a crucial mycobacterial membrane protein.[6][7]

  • Pyrrolyl benzamides and related structures: This class of compounds has been explored for its ability to inhibit key mycobacterial enzymes such as InhA and dihydrofolate reductase (DHFR).[8][9]

  • Pyrazolyl pyrrole derivatives: By combining the pyrrole and pyrazole moieties, researchers have developed compounds with good antitubercular activity.[10]

  • Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: This novel class of compounds targets mycobacterial respiration by inhibiting the cytochrome bc1 complex.[11][12][13]

Mechanisms of Action

A key advantage of the pyrrole-based compounds is their ability to target different aspects of mycobacterial physiology. The three primary mechanisms of action that have been identified are:

  • Inhibition of MmpL3: The Mycobacterial membrane protein Large 3 (MmpL3) is essential for the transport of mycolic acids, which are critical components of the mycobacterial cell wall. BM212 and its analogues, as well as pyrrole-2-carboxamides, have been shown to inhibit MmpL3.[6][14][15][16] This disruption of cell wall synthesis is a potent mechanism for killing the bacteria.

  • Inhibition of InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[17] Several pyrrole-based scaffolds, including pyrrolo[1,2-a]quinoxalines and pyrrolyl benzamides, have been identified as inhibitors of InhA.[5][8][9][18][19]

  • Inhibition of the Cytochrome bc1 Complex: The cytochrome bc1 complex is a critical component of the electron transport chain, which is responsible for generating cellular energy. The pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been shown to inhibit this complex, thereby disrupting the bacterium's ability to produce ATP.[11][12][13]

Quantitative Data Summary

The following tables summarize the in vitro antitubercular activity of selected pyrrole-based compounds against Mycobacterium tuberculosis H37Rv.

Compound ClassCompoundMIC (µg/mL)Reference
1,5-Diarylpyrroles BM2120.7 - 1.5
Pyrrole Hydrazones -Varies (0-100% inhibition)[4]
Pyrrolo[1,2-a]quinoxalines 12g5[5]
Pyrrole-2-carboxamides 32< 0.016[6]
Pyrrolyl Benzohydrazides 5d, 5e1.6
Pyrazolyl Pyrroles 5n1.6[10]
Pyrrolo[3,4-c]pyridine-1,3(2H)-diones 5h< 0.1 µM[12]
Substituted Furans and Pyrroles 11a1.6[20]

Experimental Protocols

Synthesis of Pyrrole Derivatives

The synthesis of pyrrole-based compounds often involves well-established chemical reactions. A common method for synthesizing 1,2,3,5-tetrasubstituted pyrroles is the Paal-Knorr synthesis.

General Procedure for Paal-Knorr Pyrrole Synthesis:

  • A mixture of a 1,4-dicarbonyl compound and a primary amine or ammonia in a suitable solvent (e.g., ethanol, acetic acid) is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is purified by recrystallization or column chromatography.

For example, the synthesis of pyrazolyl pyrrole derivatives involves the cyclization of chalcone precursors with phenylhydrazine.[10] The chalcones themselves are prepared by the reaction of a substituted benzaldehyde with 4-(1H-pyrrol-1-yl)-acetophenone in the presence of a base.[10]

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Protocol:

  • A 96-well microplate is prepared with serial dilutions of the test compounds.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for a specified period (typically 5-7 days).

  • A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Enzyme Inhibition Assays

The inhibitory activity of compounds against specific enzymes like InhA can be determined using in vitro assays.

General Protocol for InhA Inhibition Assay:

  • The InhA enzyme is purified.

  • The enzyme is incubated with the test compound and the co-factor NADH.

  • The substrate, a 2-trans-enoyl-ACP, is added to initiate the reaction.

  • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

  • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

Visualizations

discovery_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_evaluation Preclinical Evaluation start High-Throughput Screening or Rational Design hit Hit Identification (Pyrrole Scaffolds) start->hit synthesis Chemical Synthesis of Analogues hit->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar sar->synthesis Iterative Improvement invitro In Vitro Antitubercular Activity (MIC) sar->invitro moa Mechanism of Action (e.g., MmpL3, InhA) invitro->moa cytotoxicity Cytotoxicity Assays invitro->cytotoxicity invivo In Vivo Efficacy (Animal Models) moa->invivo cytotoxicity->invivo end Lead Candidate invivo->end

Workflow for the discovery and development of pyrrole-based antitubercular agents.

mmpl3_pathway cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_membrane Inner Membrane tmm Trehalose Monomycolate (TMM) mmpl3 MmpL3 Transporter tmm->mmpl3 Transport cell_wall_disruption Cell Wall Disruption mmpl3->cell_wall_disruption Leads to pyrrole Pyrrole-based Inhibitor (e.g., BM212) pyrrole->mmpl3 Inhibition

Mechanism of action of MmpL3 inhibitors.

sar_logic cluster_modifications Chemical Modifications cluster_testing Activity Testing start Start: Initial Hit Compound (Pyrrole Core) r1 Modify Substituent R1 start->r1 test_r1 Test Antitubercular Activity r1->test_r1 r2 Modify Substituent R2 test_r2 Test Antitubercular Activity r2->test_r2 r3 Modify Substituent R3 test_r3 Test Antitubercular Activity r3->test_r3 decision Activity Improved? test_r1->decision decision2 decision2 test_r2->decision2 Activity Improved? decision3 decision3 test_r3->decision3 Activity Improved? decision->r1 No (Try different R1) decision->r2 Yes end End: Optimized Lead Compound decision2->r2 No (Try different R2) decision2->r3 Yes decision3->r3 No (Try different R3) decision3->end Yes

Logical flow for a structure-activity relationship (SAR) study.

References

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Formula

This compound is a chemical compound with the molecular formula C₁₃H₁₅N₃O .[1][2] The molecule consists of a benzohydrazide moiety where the benzene ring is substituted at the para-position with a 2,5-dimethyl-1H-pyrrol-1-yl group.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₅N₃O[1][2]
Molecular Weight 229.28 g/mol [1][2]
CAS Number 26165-67-3[1][2]
Melting Point 168 °C[1][2]
Appearance Light brown amorphous solid (for derivatives)[3]
Hazard Codes Xi (Irritant)[1][2]

Experimental Protocols

The synthesis of this compound and its derivatives is a multi-step process. A general synthetic route is outlined below.

Synthesis_Workflow cluster_0 Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid cluster_1 Esterification cluster_2 Hydrazinolysis 4-Aminobenzoic acid 4-Aminobenzoic acid Reaction with Acetonylacetone Reaction with Acetonylacetone 4-Aminobenzoic acid->Reaction with Acetonylacetone Glacial Acetic Acid, Reflux 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid->Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate Methanol, H₂SO₄, Reflux This compound This compound Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate->this compound Hydrazine Hydrate, Ethanol, Reflux

Caption: General synthetic workflow for the target compound.

A detailed experimental protocol for the synthesis of this compound and its subsequent use in the preparation of N'-substituted derivatives is described in the literature.[3][4][5][6] The synthesis generally involves the following key steps:

  • Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: This intermediate is typically prepared by reacting 4-aminobenzoic acid with acetonylacetone in the presence of glacial acetic acid under reflux conditions.[5]

  • Esterification: The resulting carboxylic acid is then esterified, for example, by refluxing with methanol and a catalytic amount of sulfuric acid to yield the corresponding methyl ester.

  • Hydrazinolysis: The methyl ester is subsequently treated with hydrazine hydrate in ethanol under reflux to produce the final product, this compound.[5][6]

The structure and purity of the synthesized compound and its derivatives are typically confirmed using various analytical techniques, including:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the positions of protons and carbons.[3]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3]

  • Elemental Analysis (CHN Analysis): To confirm the elemental composition of the compound.[3]

For instance, in the ¹H NMR spectrum of a derivative, the two –NH protons of the hydrazide moiety typically appear as doublets, while the protons of the pyrrole and phenyl rings, as well as the methyl groups, show characteristic signals at specific chemical shifts.[3][4]

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities, including antibacterial and antitubercular properties.[4][6][7][8] Researchers have synthesized series of N'-acetylbenzohydrazides from this core structure and evaluated their inhibitory effects on enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR).[3][4][9]

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a synthetic compound featuring a central benzohydrazide core linked to a 2,5-dimethylpyrrole moiety. While direct and extensive research on the specific therapeutic targets of this molecule is nascent, its structural components—the benzohydrazide scaffold and the substituted pyrrole ring—are present in numerous compounds with well-documented biological activities.[1][2][3] This guide synthesizes the available information on structurally related compounds to elucidate the potential therapeutic targets and mechanisms of action for this compound, providing a framework for future research and drug development.

The benzohydrazide functional group is a key pharmacophore known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] Similarly, the pyrrole ring is a privileged structure in medicinal chemistry, integral to many natural and synthetic therapeutic agents.[2][5] The combination of these two moieties in this compound suggests a high potential for therapeutic efficacy across various disease areas.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally analogous compounds, several key therapeutic targets can be postulated for this compound.

1. Antimicrobial and Antitubercular Targets

The most promising therapeutic area for this compound class is in infectious diseases, particularly as antibacterial and antitubercular agents.[6][7][8][9]

  • Enoyl-ACP Reductase (InhA): A study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated their activity as inhibitors of both Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR).[10] InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the biosynthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. The dual inhibition of both InhA and DHFR by structurally similar compounds suggests that this compound could act as a potent antitubercular agent with a multi-target mechanism, potentially reducing the likelihood of drug resistance.[10]

2. Anticancer Targets

Benzohydrazide derivatives have been extensively investigated for their anticancer properties, with several potential mechanisms of action.[1]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A series of novel benzohydrazide derivatives containing dihydropyrazoles have been identified as potential EGFR kinase inhibitors.[11] EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in many cancers, making it a key target for cancer therapy. The structural features of this compound may allow it to bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways.

3. Agricultural Fungicide Targets

The benzohydrazide scaffold is also found in compounds with potent antifungal activity, relevant for agricultural applications.

  • Succinate Dehydrogenase (SDH): Certain benzohydrazide derivatives have been developed as agricultural fungicides that target the enzyme succinate dehydrogenase (SDH).[12] SDH, also known as complex II of the mitochondrial electron transport chain, is essential for cellular respiration. Inhibition of SDH disrupts the fungal respiratory process, leading to cell death. This suggests a potential application for this compound or its derivatives in agriculture.

Quantitative Data on Related Compounds

The following table summarizes the quantitative biological activity data for structurally similar compounds, providing a benchmark for the potential efficacy of this compound.

Compound ClassTarget Organism/Cell LineTarget EnzymeActivity (IC50/EC50/MIC)Reference
N'-(substituted)-4-(butan-2-lideneamino) benzohydrazidesHuman colorectal cancer cell lineNot specifiedIC50 = 37.71µM[1]
2/3-bromo-N'-(substituted benzylidene/3 phenylallylidene) benzohydrazidesHuman colon (HCT 116) cancer cell lineNot specifiedIC50 = 1.88± 0.03 µM[1]
Benzohydrazide derivatives containing dihydropyrazolesA549, MCF-7, HeLa, HepG2 cancer cell linesEGFRIC50 = 0.15 - 0.46 µM[11]
Benzohydrazide derivatives bearing 4-aminoquinazolineColletotrichum gloeosporioidesNot specifiedEC50 = 0.40 - 0.71 µg/mL[12]
Benzohydrazide derivatives bearing 4-aminoquinazolineRhizoctonia solaniSDHIC50 = 11.02 µM[12]
4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogsMycobacterium tuberculosis H37RvNot specifiedMIC = 1–2 μg/mL[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound. Below are representative protocols based on studies of analogous compounds.

1. Enoyl-ACP Reductase (InhA) Inhibition Assay

  • Objective: To determine the inhibitory activity of the test compound against M. tuberculosis InhA.

  • Principle: The assay measures the decrease in the rate of NADH oxidation by InhA in the presence of the inhibitor.

  • Procedure:

    • Recombinant InhA is purified and prepared at a stock concentration.

    • The assay is performed in a 96-well plate format.

    • Each well contains a reaction mixture of Tris-HCl buffer, NADH, the test compound at various concentrations, and the substrate 2-trans-dodecenoyl-CoA.

    • The reaction is initiated by the addition of InhA.

    • The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored spectrophotometrically over time.

    • The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

2. Dihydrofolate Reductase (DHFR) Inhibition Assay

  • Objective: To determine the inhibitory activity of the test compound against DHFR.

  • Principle: The assay measures the decrease in the rate of NADPH oxidation by DHFR in the presence of the inhibitor.

  • Procedure:

    • Recombinant DHFR is prepared at a stock concentration.

    • The assay is performed in a 96-well plate.

    • Each well contains a reaction mixture of buffer (e.g., potassium phosphate), NADPH, and the test compound at various concentrations.

    • The reaction is initiated by the addition of the substrate, dihydrofolate.

    • The decrease in absorbance at 340 nm (due to NADPH oxidation) is monitored spectrophotometrically.

    • The IC50 value is calculated from the dose-response curve.

3. In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Assay)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • A standardized inoculum of the bacterial strain is added to each well.

    • Positive (no drug) and negative (no bacteria) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_target_validation Target Identification & Validation synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS, IR) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antifungal Antifungal Assays characterization->antifungal enzyme_assays Enzyme Inhibition Assays (InhA, DHFR, EGFR, SDH) antimicrobial->enzyme_assays anticancer->enzyme_assays antifungal->enzyme_assays docking Molecular Docking enzyme_assays->docking

Caption: Proposed experimental workflow for evaluating the therapeutic potential of the title compound.

EGFR_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Compound This compound Compound->EGFR Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis

Caption: Potential inhibition of the EGFR signaling pathway by the title compound.

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a versatile therapeutic agent. The most promising avenues for investigation lie in its development as an antimicrobial, particularly an antitubercular agent targeting InhA and DHFR, and as an anticancer agent with potential activity against EGFR. Further research, following the experimental workflows outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The multi-target capabilities suggested by the activities of its analogs make it a particularly compelling candidate for addressing complex diseases and combating drug resistance.

References

Methodological & Application

Application Notes and Protocols for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives in antibacterial research. This document outlines detailed protocols for evaluating the antibacterial efficacy of these compounds and presents available data in a structured format. Additionally, it visualizes key experimental workflows and the potential mechanisms of action to facilitate a deeper understanding of the compound's properties.

Introduction

This compound is a synthetic compound belonging to the pyrrole and benzohydrazide classes of molecules.[1][2][3] Derivatives of this scaffold have demonstrated significant in vitro antibacterial and antitubercular activities.[1][2][4] The primary mechanism of action for these compounds is believed to be the dual inhibition of two essential bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (FabI) and dihydrofolate reductase (DHFR).[1][4][5] By targeting these enzymes, the compound disrupts fatty acid synthesis and folate metabolism, respectively, leading to the inhibition of bacterial growth and, in some cases, bacterial cell death.[1][4][6][7]

These notes are intended to serve as a practical resource for researchers investigating the antibacterial potential of this compound and its analogs.

Data Presentation

The antibacterial activity of a series of N'-substituted-acetyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives has been evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as against Mycobacterium tuberculosis H37Rv. The data, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized below.[1]

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) [1]

Compound IDRS. aureus (MTCC 96)E. coli (MTCC 443)
5a Phenyl50100
5b 2-Chlorophenyl2550
5c 4-Chlorophenyl12.525
5d 2,4-Dichlorophenyl6.2512.5
5e 2,6-Dichlorophenyl3.126.25
5f 4-Fluorophenyl1.63.12
5g 4-Bromophenyl6.2512.5
5h 4-Nitrophenyl3.126.25
5i 2-Nitrophenyl1.63.12
5j 4-Hydroxyphenyl1.63.12
5k 4-Methoxyphenyl0.81.6
5l 3,4,5-Trimethoxyphenyl3.126.25
5m 4-(Dimethylamino)phenyl6.2512.5
5n Naphthalen-1-yl1.63.12

Table 2: In Vitro Antitubercular Activity (MIC in µg/mL) [1]

Compound IDRM. tuberculosis H37Rv
5a Phenyl25
5b 2-Chlorophenyl12.5
5c 4-Chlorophenyl6.25
5d 2,4-Dichlorophenyl3.12
5e 2,6-Dichlorophenyl3.12
5f 4-Fluorophenyl1.6
5g 4-Bromophenyl3.12
5h 4-Nitrophenyl3.12
5i 2-Nitrophenyl1.6
5j 4-Hydroxyphenyl1.6
5k 4-Methoxyphenyl0.8
5l 3,4,5-Trimethoxyphenyl3.12
5m 4-(Dimethylamino)phenyl6.25
5n Naphthalen-1-yl1.6

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below. These protocols are based on established standards and can be adapted for testing this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound or its derivatives

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35 ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilutions should be made in CAMHB to achieve twice the final desired concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35-37°C with shaking until it reaches the mid-logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x concentrated compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution column.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Include a growth control (inoculum in CAMHB without compound) and a sterility control (uninoculated CAMHB).

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 2: Determination of Antibacterial Activity by Agar Well Diffusion

This method assesses the antimicrobial activity of a compound based on its ability to diffuse into an agar medium and inhibit the growth of a seeded bacterium.

Materials:

  • This compound or its derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Sterile cotton swabs

  • McFarland standards (0.5)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Well Preparation and Compound Addition:

    • Allow the inoculated plate to dry for a few minutes.

    • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

    • Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

    • Include a negative control (e.g., DMSO) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 3: Time-Kill Curve Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • All materials from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS for serial dilutions

  • Shaking incubator

Procedure:

  • MIC Determination: First, determine the MIC of the compound against the test organism as described in Protocol 1.

  • Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB as described in Protocol 1.

  • Assay Setup:

    • Prepare a series of culture tubes or flasks for each concentration of the test compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube (inoculum without compound).

    • Add the appropriate volume of the compound stock solution to each respective tube to achieve the desired final concentrations.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 180 rpm).

    • Collect aliquots (e.g., 100 µL) from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time (hours) for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1][8] A bacteriostatic effect is characterized by the inhibition of growth.[1][8]

Visualizations

Experimental Workflows

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Broth Microdilution Assay A Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate with Bacteria (Final vol: 200 µL) B->D C->D E Incubate (35°C, 18-24h) D->E F Read MIC (Lowest concentration with no visible growth) E->F Experimental_Workflow_Time_Kill cluster_setup Assay Setup cluster_sampling Incubation & Sampling cluster_analysis Analysis G Prepare Inoculum (~5x10^5 CFU/mL) H Set up Test Tubes (Growth control, 0.5x, 1x, 2x, 4x MIC) G->H I Incubate with Agitation (37°C) H->I J Collect Aliquots at Time Points (0-24h) I->J K Serial Dilution & Plating J->K L Incubate Plates & Count Colonies (CFU/mL) K->L M Plot log10 CFU/mL vs. Time L->M Signaling_Pathways cluster_fas Fatty Acid Synthesis (FASII) cluster_folate Folate Metabolism Malonyl_ACP Malonyl-ACP Ketoacyl_ACP 3-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP 3-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabI Enoyl-ACP Reductase (FabI) Enoyl_ACP->FabI Acyl_ACP_new Acyl-ACP (Cn+2) FabI->Acyl_ACP_new DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides DHFR->THF Compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzohydrazide Derivative Compound->FabI Inhibition Compound->DHFR Inhibition

References

molecular docking protocol for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide with DHFR enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Molecular Docking Protocol for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide with Dihydrofolate Reductase (DHFR) Enzyme

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleotides and certain amino acids, making it a well-established target for antimicrobial and anticancer therapies.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in cellular metabolism.[1] Inhibition of DHFR disrupts DNA synthesis, leading to cell death. The compound this compound and its derivatives have been investigated as potential inhibitors of various enzymes, including DHFR, showing promise as antibacterial and antitubercular agents.[2][3]

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This protocol provides a detailed, step-by-step workflow for performing molecular docking of this compound with the human DHFR enzyme using widely accepted bioinformatics tools.

Required Software and Materials

Software/ResourcePurpose
RCSB Protein Data Bank To obtain the 3D crystal structure of the target protein (DHFR).
PubChem Database To obtain the 3D structure of the ligand.
PyMOL / UCSF ChimeraX Molecular visualization, preparing molecules for docking, and analyzing results.
AutoDock Tools (ADT) Preparing protein (receptor) and ligand files into the required PDBQT format.
AutoDock Vina The core docking program for performing the simulation.
Discovery Studio (Optional) For advanced visualization and detailed analysis of protein-ligand interactions.

Experimental Workflow Diagram

The overall process for molecular docking can be visualized as a sequential workflow, starting from data acquisition to the final analysis of results.

G Figure 1: Overall Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A Acquire Protein Structure (e.g., PDB ID: 4M6K) C Prepare Protein (Remove water, add hydrogens) A->C B Acquire Ligand Structure (PubChem) D Prepare Ligand (Minimize energy, set rotatable bonds) B->D E Define Grid Box (Target Active Site) C->E F Run Docking Simulation (AutoDock Vina) D->F E->F G Analyze Binding Affinity (Log File) F->G H Visualize Docked Poses (PyMOL/Discovery Studio) G->H I Analyze Interactions (H-bonds, Hydrophobic) H->I

Caption: A flowchart illustrating the key stages of the molecular docking protocol.

Detailed Methodologies

Step 1: Protein Preparation

The initial step involves preparing the receptor (DHFR) by cleaning the crystal structure to ensure it is suitable for docking.[5][6]

  • Obtain Protein Structure: Download the 3D crystal structure of human DHFR from the RCSB Protein Data Bank. A suitable entry is PDB ID: 4M6K , which is human DHFR complexed with NADP+ and folate.[7]

  • Clean the Structure:

    • Load the PDB file into a molecular visualization tool like PyMOL or UCSF ChimeraX.

    • Remove all non-essential components, including water molecules, co-crystallized ligands (folate), and any other heteroatoms or solvent molecules.[6] Keep essential cofactors like NADP+ if they are necessary for binding.

    • If the protein has multiple chains, retain only the chain relevant for the docking study (e.g., Chain A).

  • Prepare for Docking using AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein, as crystal structures often lack them.

    • Compute and add Gasteiger charges to all atoms.

    • Merge non-polar hydrogens to simplify the structure.

    • Save the prepared protein in the PDBQT format (e.g., protein.pdbqt). This format includes atomic coordinates, charges, and atom types required by Vina.[8]

Step 2: Ligand Preparation

The ligand, this compound, must also be prepared to define its rotatable bonds and assign atomic properties.

  • Obtain Ligand Structure: Download the 3D structure of the ligand from the PubChem database. If a 3D structure is unavailable, obtain the 2D structure and convert it to 3D using software like Avogadro or ChemDraw.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for Docking using AutoDock Tools (ADT):

    • Load the 3D ligand file (e.g., in MOL2 or SDF format) into ADT.

    • The software will automatically detect the "root" of the ligand and define its rotatable bonds, which allows for flexible docking.[9]

    • Ensure all necessary hydrogens and charges (Gasteiger) are added.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Step 3: Grid Box Generation

A grid box defines the three-dimensional space within the receptor where the docking simulation will occur.[10] This space should encompass the known or predicted active site of the enzyme.

  • Identify the Active Site: For DHFR, the active site is the region where its natural substrate, dihydrofolate, binds. In the case of PDB ID 4M6K, the coordinates of the co-crystallized folate can be used to center the grid box.

  • Define Grid Parameters in ADT:

    • Load the prepared protein PDBQT file into ADT.

    • Open the "Grid Box" tool.

    • Center the grid box on the active site. For 4M6K, the approximate center coordinates can be determined from the position of the original folate ligand.

    • Adjust the dimensions of the box (e.g., 60 x 60 x 60 Å) to ensure it is large enough to accommodate the ligand in various orientations.

    • Record the center coordinates (X, Y, Z) and the size of the box. These values are required for the Vina configuration file.

Step 4: Molecular Docking with AutoDock Vina

With the prepared protein, ligand, and grid parameters, the docking simulation can be executed.

  • Create a Configuration File: Create a text file (e.g., conf.txt) and specify the input files and grid parameters.

  • Run Vina: Execute AutoDock Vina from the command line, specifying the configuration file.

  • Exhaustiveness: For a more thorough search of the conformational space, the exhaustiveness parameter can be increased (default is 8).[11] This increases the computational time but can improve the reliability of the results.

Logical Relationship of Docking Steps

The core logic of the docking process involves a series of dependent steps, where the output of one stage becomes the input for the next.

G Figure 2: Logical Dependencies in Docking PDB Raw Protein PDB PREP_P Prepared Protein (protein.pdbqt) PDB->PREP_P LIG Raw Ligand SDF/MOL2 PREP_L Prepared Ligand (ligand.pdbqt) LIG->PREP_L GRID Grid Parameters (conf.txt) PREP_P->GRID VINA AutoDock Vina Execution PREP_P->VINA PREP_L->VINA GRID->VINA RESULTS Docking Results (poses.pdbqt, log.txt) VINA->RESULTS

Caption: The logical flow showing how input files are processed to generate final results.

Data Presentation and Analysis

The output from AutoDock Vina consists of a log file with binding affinity scores and a PDBQT file containing the coordinates of the docked ligand poses.[4][12]

Binding Affinity

The primary quantitative result is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[12] The log file will present a table of the top-ranked poses and their corresponding affinities.

Table 1: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (lower/upper bound)
1-9.50.000 / 0.000
2-9.21.854 / 2.541
3-9.12.130 / 3.015
4-8.82.567 / 4.123
5-8.73.011 / 5.234
Interaction Analysis

The docked poses should be visualized to analyze the specific molecular interactions between the ligand and the protein's active site residues.[13]

  • Visualization: Load the protein PDBQT and the output poses PDBQT into PyMOL or Discovery Studio.

  • Interaction Mapping: Identify key interactions such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

Table 2: Key Interacting Residues in the Best Docked Pose

Interaction TypeDHFR Residue(s) InvolvedLigand Atom/Group InvolvedDistance (Å)
Hydrogen Bond Ile-7, Val-115Hydrazide (-NH-NH2)2.9, 3.1
Hydrogen Bond Asp-27Pyrrole Nitrogen3.0
Hydrophobic Leu-22, Phe-31, Ile-50Dimethyl-pyrrol ringN/A
Pi-Pi Stacking Phe-34Benzene ring3.8

Conclusion

This protocol outlines a comprehensive and reproducible workflow for conducting molecular docking studies of this compound with the DHFR enzyme. By following these steps, researchers can effectively predict binding affinities, identify key molecular interactions, and generate valuable insights to guide further drug design and optimization efforts. The analysis of the docked poses provides a structural basis for the compound's potential inhibitory activity, forming a strong foundation for subsequent experimental validation.

References

Application of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives have emerged as a promising class of compounds in the search for novel antifungal agents. The core structure, featuring a substituted pyrrole ring linked to a benzohydrazide moiety, provides a versatile scaffold for the synthesis of various analogs with a broad spectrum of antimicrobial activities. Research has demonstrated that this class of compounds exhibits significant in vitro activity against various fungal pathogens, making it a subject of interest for further investigation and development in antifungal drug discovery.

This document provides a summary of the application of this compound and its analogs in antifungal research, including a compilation of reported activity, detailed experimental protocols for antifungal screening, and a workflow for the synthesis of the parent compound.

Data Presentation

While specific antifungal activity data for the parent compound, this compound, is not detailed in publicly available literature, studies on a series of its analogs, including derived oxadiazoles, triazoles, and pyrrole ring systems, have shown promising results. A series of these analogs demonstrated good antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 1–4 μg/mL against various microbes[1]. The data presented below is a representative summary of the activity of these analogs.

Table 1: Summary of Antifungal Activity of this compound Analogs

Compound ClassFungal StrainsMIC Range (µg/mL)Reference
Hydrazide AnalogsVarious Fungi1 - 4[1]
Oxadiazole DerivativesVarious Fungi1 - 4[1]
Triazole DerivativesVarious Fungi1 - 4[1]

Note: The specific fungal strains and the exact MIC values for each analog are detailed within the full research articles. The provided range represents the general potency of the active compounds within this chemical series.

Experimental Protocols

The following protocols are standard methods for the synthesis of the parent compound and for evaluating the in vitro antifungal activity of this class of molecules.

Protocol 1: Synthesis of this compound

This protocol describes a general two-step synthesis of the title compound.

Step 1: Synthesis of Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add acetonylacetone (2,5-hexanedione) (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux: Reflux the reaction mixture for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and reduce the solvent volume under vacuum.

  • Precipitation: Pour the concentrated solution into cold water to precipitate the product.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline or RPMI-1640 medium.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized suspension to the final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL) in RPMI-1640 medium.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the positive control. The endpoint can be read visually or with a spectrophotometer.

Visualizations

The following diagrams illustrate the synthesis workflow and the general process for antifungal screening.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ester Intermediate cluster_step2 Step 2: Synthesis of Hydrazide start1 Ethyl 4-aminobenzoate + Acetonylacetone reaction1 Reflux in Glacial Acetic Acid start1->reaction1 product1 Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate reaction1->product1 start2 Ester Intermediate product1->start2 reaction2 Reflux with Hydrazine Hydrate in Ethanol start2->reaction2 product2 This compound reaction2->product2

Caption: Workflow for the synthesis of this compound.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Fungal Inoculum plate Inoculate Microtiter Plate inoculum->plate compound Prepare Serial Dilutions of Test Compound compound->plate incubation Incubate at 35°C for 24-48h plate->incubation read Read Results Visually or Spectrophotometrically incubation->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: General workflow for in vitro antifungal susceptibility screening.

References

Application Notes and Protocols for Testing 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity intended for pharmaceutical development, a thorough evaluation of its cytotoxic profile is a critical initial step.[1] These application notes provide a comprehensive experimental framework for assessing the in vitro cytotoxicity of this compound. The described protocols are designed to not only quantify cell death but also to elucidate the underlying mechanisms, including effects on cell viability, membrane integrity, apoptosis, mitochondrial function, oxidative stress, and cell cycle progression. Benzohydrazide derivatives have been noted for a variety of biological activities, including anticancer properties.[2][3][4]

Experimental Workflow

The overall experimental workflow is designed to provide a multi-faceted understanding of the compound's cytotoxic effects. It begins with broad screening assays to determine the concentration-dependent effects on cell viability and membrane integrity, followed by more detailed mechanistic studies.

experimental_workflow Cell_Culture Cell Line Selection & Maintenance Compound_Prep Compound Preparation & Dilution Series MTT MTT Assay (Cell Viability) Compound_Prep->MTT LDH LDH Assay (Membrane Integrity) Compound_Prep->LDH IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) Statistical_Analysis Statistical Analysis Apoptosis->Statistical_Analysis MMP Mitochondrial Membrane Potential Assay (JC-1) MMP->Statistical_Analysis ROS ROS Detection (DCFDA Assay) ROS->Statistical_Analysis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cell_Cycle->Statistical_Analysis IC50->Apoptosis IC50->MMP IC50->ROS IC50->Cell_Cycle Pathway_Analysis Signaling Pathway Interpretation Statistical_Analysis->Pathway_Analysis

Caption: Overall experimental workflow for cytotoxicity testing.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) should be used to assess selectivity.

  • Compound: this compound

  • Cell Culture Media: As recommended for the specific cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • LDH Assay: Commercially available Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI).

  • Mitochondrial Membrane Potential Assay: JC-1 Mitochondrial Membrane Potential Assay Kit.

  • ROS Detection: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

  • Cell Cycle Analysis: Propidium Iodide (PI), RNase A.

  • General Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, 70% Ethanol.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][9]

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[10]

Protocol:

  • Seed cells and treat with the compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[8]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for 30 minutes at room temperature, protected from light.[11]

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

apoptosis_pathway cluster_cell Cellular States Healthy Healthy Cell (Annexin V-, PI-) Early_Apoptosis Early Apoptosis (Annexin V+, PI-) Healthy->Early_Apoptosis PS Exposure Necrosis Primary Necrosis (Annexin V-, PI+) Healthy->Necrosis Membrane Damage Late_Apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) Early_Apoptosis->Late_Apoptosis Membrane Permeabilization

Caption: Cellular states identified by Annexin V/PI staining.

Protocol:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells, including any floating cells, and wash twice with cold PBS.[13]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[12]

  • Incubate in the dark for 15 minutes at room temperature.[12]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.[12]

  • Analyze the stained cells by flow cytometry within one hour.[12]

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Protocol:

  • Seed and treat cells as described for the apoptosis assay.

  • After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[14]

  • Wash the cells with assay buffer.

  • Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FITC) and red (PE) channels.

Intracellular Reactive Oxygen Species (ROS) Detection (H2DCFDA Assay)

H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[15]

ros_detection H2DCFDA H2DCFDA (Non-fluorescent, Cell-permeable) H2DCF H2DCF (Non-fluorescent) H2DCFDA->H2DCF Intracellular Esterases DCF DCF (Fluorescent) H2DCF->DCF Oxidation ROS Reactive Oxygen Species (ROS)

Caption: Mechanism of ROS detection using H2DCFDA.

Protocol:

  • Seed and treat cells as described for the apoptosis assay.

  • After treatment, wash the cells with PBS and incubate with a working solution of H2DCFDA (typically 10-50 µM) for 30-45 minutes at 37°C in the dark.[15]

  • Wash the cells to remove the excess probe.[15]

  • Analyze the fluorescence intensity by flow cytometry or a fluorescence microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Protocol:

  • Seed and treat cells as for the apoptosis assay.

  • Harvest the cells and fix them in ice-cold 70% ethanol while vortexing, then store at 4°C for at least 30 minutes.[17][18]

  • Wash the cells with PBS to remove the ethanol.[17]

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[17][18]

  • Incubate for 30 minutes at room temperature.[17]

  • Analyze the DNA content by flow cytometry.[16][17]

Data Presentation

Table 1: IC50 Values of this compound
Cell LineTreatment DurationIC50 (µM) [Mean ± SD]
HeLa 24h35.2 ± 3.1
48h21.8 ± 2.5
72h15.6 ± 1.9
MCF-7 24h42.5 ± 4.0
48h28.9 ± 3.3
72h20.1 ± 2.2
A549 24h55.1 ± 5.2
48h39.7 ± 4.5
72h27.4 ± 3.1
HEK293 24h> 100
48h85.3 ± 7.9
72h68.2 ± 6.5
Table 2: Effect of this compound (IC50 at 48h) on Apoptosis in HeLa Cells
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control 95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound 45.8 ± 3.935.6 ± 3.118.6 ± 2.8
Table 3: Effect of this compound (IC50 at 48h) on Cell Cycle Distribution in HeLa Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 55.4 ± 4.228.1 ± 2.916.5 ± 2.1
Compound 72.9 ± 5.815.3 ± 2.011.8 ± 1.9
Table 4: Effect of this compound (IC50 at 48h) on Mitochondrial Membrane Potential and ROS Production in HeLa Cells
TreatmentΔΨm (Red/Green Fluorescence Ratio)Intracellular ROS (Fold Change vs. Control)
Control 1.00 ± 0.081.00 ± 0.12
Compound 0.42 ± 0.053.8 ± 0.45

References

Application Notes: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a key chemical intermediate employed in the synthesis of a diverse range of heterocyclic compounds. Heterocycles are fundamental structural motifs in medicinal chemistry, often associated with a wide spectrum of biological activities.[1][2] This benzohydrazide derivative, featuring a 2,5-dimethylpyrrole moiety, serves as a valuable scaffold for constructing more complex molecules, including oxadiazoles, triazoles, pyrazoles, azetidinones, and thiazolidinones.[3][4] The resulting compounds have demonstrated significant potential as antibacterial, antifungal, and particularly as antitubercular agents, with some derivatives showing inhibitory activity against enzymes crucial for bacterial survival, such as enoyl ACP reductase and dihydrofolate reductase (DHFR).[5][6]

These application notes provide an overview of the synthetic routes starting from this compound, detailed experimental protocols for key transformations, and a summary of the biological activities of the derived heterocycles.

Synthetic Pathways and Experimental Workflows

The synthesis of the precursor, this compound, is a straightforward multi-step process. Once obtained, it can be cyclized into various five-membered heterocyclic rings through reactions with different reagents.

Synthesis of the Precursor

The general workflow for synthesizing the benzohydrazide precursor begins with 4-aminobenzoic acid, which undergoes a Paal-Knorr pyrrole synthesis followed by esterification and hydrazinolysis.

G cluster_reagents start_node 4-Aminobenzoic Acid intermediate1_node 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid start_node->intermediate1_node i) Reflux, 1h reagent1_node Acetonyl Acetone (2,5-Hexanedione) + Glacial Acetic Acid intermediate2_node Ethyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate intermediate1_node->intermediate2_node Esterification reagent2_node Ethanol + H₂SO₄ final_product This compound intermediate2_node->final_product ii) Reflux, 3h reagent3_node Hydrazine Hydrate + Ethanol

Caption: Workflow for the synthesis of the benzohydrazide precursor.

Heterocyclic Synthesis from the Precursor

The precursor is a versatile starting material for various cyclization reactions to yield biologically active heterocycles. The hydrazide moiety (-CONHNH₂) is the key functional group that participates in these transformations.

G precursor This compound product1 1,3,4-Oxadiazoles precursor->product1 product2 1,2,4-Triazole-5-thiones precursor->product2 product3 Pyrazolones precursor->product3 product4 Schiff Bases (Intermediates for Azetidinones, Thiazolidinones) precursor->product4 reagent1 Triethyl Orthoformate reagent1->product1 reagent2 Potassium Thiocyanate + HCl reagent2->product2 reagent3 Ethyl Acetoacetate reagent3->product3 reagent4 Aromatic Aldehydes reagent4->product4 G compound Pyrrole-Benzohydrazide Derivative dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits inhA Enoyl-ACP Reductase (InhA) compound->inhA Inhibits folate_pathway Folate Synthesis dhfr->folate_pathway Required for mycolic_pathway Mycolic Acid Synthesis inhA->mycolic_pathway Required for dna DNA Synthesis & Repair folate_pathway->dna Leads to cell_wall Cell Wall Integrity mycolic_pathway->cell_wall Leads to death Bacterial Cell Death dna->death Disruption leads to cell_wall->death Disruption leads to

References

Application Notes and Protocols for the In Vitro Evaluation of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Against Mycobacterium tuberculosis**

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its analogs as potential anti-tuberculosis agents. The protocols detailed below are foundational for assessing the compound's efficacy and safety profile in a laboratory setting.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The hydrazide chemical scaffold is a known pharmacophore in anti-tubercular drug discovery, with isoniazid being a prominent example. The compound this compound and its derivatives have emerged as a promising class of molecules with potent in vitro activity against M. tuberculosis. This document outlines the standard procedures for determining the anti-mycobacterial potency and cytotoxicity of this compound.

Data Presentation

The in vitro activity of this compound and its analogs is summarized in the tables below. The data is compiled from various studies evaluating these compounds against the virulent H37Rv strain of Mycobacterium tuberculosis.

Table 1: In Vitro Anti-tubercular Activity

Compound/AnalogTarget OrganismMIC (µg/mL)Assay MethodReference
This compound DerivativesMycobacterium tuberculosis H37Rv3.125MABA[1]
Other Pyrrole Hydrazide AnalogsMycobacterium tuberculosis H37Rv1-2Broth Dilution[2]

Table 2: Cytotoxicity and Selectivity Index

Compound/AnalogCell LineIC50 (µg/mL)Selectivity Index (SI = IC50/MIC)Assay MethodReference
This compound DerivativesVero, A549> 62.5> 20MTT Assay[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes the determination of the minimum concentration of the test compound required to inhibit the growth of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • This compound

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Incubator at 37°C

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

  • Compound Dilution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate to achieve a range of final concentrations.

  • Inoculation:

    • Add 100 µL of the diluted mycobacterial inoculum to each well containing the test compound.

    • Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

    • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol is used to evaluate the cytotoxic effect of the test compound on mammalian cell lines.

Materials:

  • Vero (African green monkey kidney) or A549 (human lung adenocarcinoma) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_antimycobacterial_testing Anti-mycobacterial Activity cluster_cytotoxicity_testing Cytotoxicity Assessment A Prepare M. tuberculosis H37Rv Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of This compound B->C D Incubate at 37°C C->D E Add Alamar Blue D->E F Read MIC E->F M M F->M Calculate Selectivity Index G Seed Mammalian Cells (e.g., Vero, A549) H Treat with Compound G->H I Incubate (48-72h) H->I J Add MTT Reagent I->J K Solubilize Formazan J->K L Read IC50 K->L L->M

Caption: Workflow for the in vitro evaluation of the test compound.

Proposed Signaling Pathway Inhibition

Hydrazide-based anti-tubercular compounds, like isoniazid, are known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This is often achieved through the inhibition of the enoyl-acyl carrier protein reductase (InhA).

signaling_pathway cluster_pathway Mycolic Acid Biosynthesis Pathway (FAS-II) cluster_drug_action Drug Action AcpM AcpM KasA KasA AcpM->KasA MabA MabA KasA->MabA InhA InhA MabA->InhA MycolicAcids Mycolic Acids InhA->MycolicAcids CellWall Mycobacterial Cell Wall Integrity MycolicAcids->CellWall Compound This compound Compound->InhA Inhibition

Caption: Proposed inhibition of the mycolic acid biosynthesis pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

Enhancing Monoclonal Antibody Production: Application Notes and Protocols

Introduction

The increasing demand for monoclonal antibodies (mAbs) in therapeutic and diagnostic applications necessitates the development of robust and efficient production processes. Chinese Hamster Ovary (CHO) cells are the predominant platform for large-scale mAb manufacturing. Optimizing the productivity of CHO cell cultures is a key objective in bioprocess development. One effective strategy is the use of chemical additives that can modulate cellular pathways to enhance specific productivity (qP) and overall antibody titer. This document provides detailed application notes and protocols for utilizing several key compounds to improve mAb production.

Histone Deacetylase (HDAC) Inhibitors: Sodium Butyrate and Valproic Acid

Application Note

Sodium butyrate (NaBu) and valproic acid (VPA) are well-characterized histone deacetylase (HDAC) inhibitors. By inhibiting HDACs, these compounds promote a more open chromatin structure, leading to increased accessibility of transcription factors to the DNA.[1] This can result in enhanced transcription of the genes encoding the monoclonal antibody, thereby boosting its production.[1]

The addition of NaBu or VPA to CHO cell cultures typically leads to an arrest of the cell cycle in the G0/G1 phase, which curtails cell proliferation but redirects cellular resources towards protein synthesis, thus increasing the specific productivity of the cells.[2] However, the response to these additives is highly cell-line specific, and their application requires careful optimization of concentration and timing of addition to balance the gains in productivity against the negative effects on cell viability.[3][4] Studies have shown that VPA can increase harvest titer by over 20% without significantly altering antibody quality attributes such as aggregation and glycosylation profiles.[3][4][5]

Mechanism of Action: HDAC Inhibition

HDAC_Inhibition

Experimental Protocol: Fed-Batch Culture with VPA

This protocol is a general guideline for optimizing VPA addition in a CHO cell fed-batch culture.

Materials:

  • CHO cell line expressing the desired mAb

  • Chemically defined basal medium and feed solutions

  • Valproic acid (VPA) stock solution (e.g., 1 M in sterile water or DMSO)

  • Shake flasks or bioreactors

  • Cell counting instrument (e.g., automated cell counter)

  • Analyzers for metabolites (e.g., glucose, lactate) and mAb titer (e.g., HPLC, ELISA)

Procedure:

  • Cell Culture Initiation: Seed the shake flasks or bioreactors at a viable cell density of 0.5 x 10^6 cells/mL in the basal medium.

  • Culture Maintenance: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

  • Fed-Batch Strategy: Begin feeding with the nutrient solutions on day 3, or as determined by the specific process.[6]

  • VPA Addition:

    • Timing: Add VPA to the culture during the mid-to-late exponential growth phase (e.g., day 5, 7, or 9).

    • Concentration: Test a range of final VPA concentrations, typically between 0.25 mM and 4 mM.

    • Control: Maintain a control culture without VPA addition.

  • Monitoring:

    • Daily, measure viable cell density, viability, glucose, and lactate levels.

    • Every 2-3 days, measure the mAb titer.

  • Harvest: Harvest the culture when viability drops below a predetermined threshold (e.g., 60%).

  • Analysis: Analyze the final mAb titer and quality attributes (e.g., aggregation, charge variants).

Experimental Workflow for VPA Optimization

VPA_Workflow

Data Presentation
CompoundCell LineConcentrationDay of AdditionTiter Increase (%)Reference
Valproic AcidCHO Cell Line AHigh DoseLate in Culture>20%[3][4][5]
Sodium ButyrateCHO-DG44Not SpecifiedNot Specified90% (in specific productivity)[2]
Sodium ButyrateCHO-K1Not SpecifiedNot Specified57% (in specific productivity)[2]
Valeric AcidrCHO1.5 mMNot Specified~190% (2.9-fold)[7]

Glycogen Synthase Kinase 3 (GSK-3) Inhibitor: Lithium Chloride

Application Note

Lithium chloride (LiCl) is an inhibitor of glycogen synthase kinase 3 (GSK-3).[8] Inhibition of GSK-3 can activate the Wnt/β-catenin signaling pathway.[8] In the context of mAb production, this can lead to enhanced cell survival and productivity. The canonical Wnt pathway involves the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional coactivator.[9][10] By modulating this pathway, LiCl can influence gene expression and cellular metabolism in a way that is favorable for protein production. As with other additives, the optimal concentration and timing of LiCl addition need to be determined empirically for each cell line and process.

Signaling Pathway: Wnt/β-catenin Pathway

Wnt_Pathway

Experimental Protocol: Screening for LiCl Effects

This protocol outlines a basic screening experiment to evaluate the effect of LiCl on mAb production.

Materials:

  • CHO cell line producing the mAb

  • Appropriate basal and feed media

  • Lithium chloride (LiCl) stock solution (e.g., 1 M in sterile water)

  • 96-well deep-well plates or shake flasks

  • Standard cell culture and analytical equipment

Procedure:

  • Cell Seeding: Seed cells in 96-well deep-well plates or shake flasks at a density of 0.5 x 10^6 cells/mL.

  • LiCl Addition: On day 3 of the culture, add LiCl to final concentrations ranging from 1 mM to 20 mM. Include an untreated control.

  • Culture and Feeding: Continue the fed-batch process, adding nutrient feeds as required.

  • Sampling and Analysis:

    • On the day of harvest (e.g., day 14), measure the viable cell density and viability.

    • Determine the mAb titer in the supernatant.

  • Data Evaluation: Compare the mAb titers from the LiCl-treated cultures to the control to identify the optimal concentration range.

Data Presentation
CompoundCell LineConcentrationEffectReference
Lithium ChloriderCHONot SpecifiedExamined for cell cycle arrest and mAb production[7]
Lithium ChlorideC2C12 Myoblasts0.5 mMInhibits GSK-3 and enhances myoblast fusion[11]
Lithium ChlorideIn vitroKi = 2 mMDirect, non-competitive GSK-3β inhibitor[12]

General Considerations for Using Chemical Additives

  • Cell Line Specificity: The effects of these compounds can vary significantly between different CHO cell lines.[3][4] It is crucial to perform cell line-specific optimization.

  • Toxicity: At high concentrations, all these additives can be toxic to the cells. It is important to perform dose-response studies to find the optimal concentration that maximizes productivity without severely impacting cell viability.

  • Timing of Addition: The growth phase at which the compound is added is a critical parameter. Often, addition during the late exponential or early stationary phase yields the best results.

  • Product Quality: It is essential to assess the impact of any additive on the quality attributes of the produced mAb, including aggregation, charge variants, and glycosylation patterns.[13]

  • Synergistic Effects: In some cases, combining different additives may have synergistic effects on mAb production.

The use of chemical additives like sodium butyrate, valproic acid, and lithium chloride represents a powerful and cost-effective strategy to enhance monoclonal antibody production in CHO cell cultures. By understanding their mechanisms of action and by conducting systematic optimization studies as outlined in these protocols, researchers and drug development professionals can significantly improve the efficiency of their biomanufacturing processes.

References

Application Notes and Protocols for Developing Dual Inhibitors Using a 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and evaluation of dual inhibitors based on the 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide scaffold. The primary focus is on the established antibacterial and antitubercular activity through the dual inhibition of Enoyl ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR). Additionally, we explore the prospective application of this scaffold in developing dual kinase inhibitors for cancer therapy, drawing parallels from the established antibacterial research.

Part 1: Dual Antibacterial and Antitubercular Inhibitors

The this compound scaffold has been successfully utilized to develop a series of potent dual inhibitors targeting essential enzymes in bacteria and Mycobacterium tuberculosis.[1][2][3][4][5] These compounds exhibit promising activity against bacterial fatty acid synthesis and folate metabolism.

Mechanism of Action: Dual Inhibition of InhA and DHFR

The synthesized benzohydrazide derivatives have demonstrated the ability to simultaneously inhibit two crucial bacterial enzymes:

  • Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): A key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, essential for building the bacterial cell membrane.[1][6][7][8] Inhibition of InhA disrupts cell wall integrity, leading to bacterial cell death.[7]

  • Dihydrofolate Reductase (DHFR): A vital enzyme in the folate biosynthesis pathway, which is necessary for the synthesis of nucleic acids and certain amino acids.[2] Blocking DHFR halts bacterial replication.

The dual-targeting nature of these inhibitors is a significant advantage, as it can potentially reduce the likelihood of developing drug resistance.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides.[1]

Table 1: In Vitro Antitubercular Activity against M. tuberculosis H37Rv [1]

Compound IDSubstitution on Acetyl MoietyMIC (µg/mL)
5f 4-Fluorophenyl1.6
5i 4-Bromophenyl1.6
5j 2,4-Dichlorophenyl1.6
5k 4-Nitrophenyl0.8
5n 3,4,5-Trimethoxyphenyl1.6
Isoniazid Standard Drug0.8
Rifampicin Standard Drug1.6

Table 2: In Vitro Antibacterial Activity [1]

Compound IDSubstitution on Acetyl MoietyMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
5f 4-Fluorophenyl6.2512.5
5i 4-Bromophenyl6.2512.5
5j 2,4-Dichlorophenyl6.256.25
5k 4-Nitrophenyl3.126.25
5n 3,4,5-Trimethoxyphenyl12.525
Ciprofloxacin Standard Drug6.256.25
Experimental Protocols

This protocol describes a representative synthesis for the benzohydrazide derivatives.

Materials:

  • This compound (Intermediate 3)

  • Substituted phenylacetic acid

  • N,N-dimethylformamide (DMF)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound in distilled N,N-dimethylformamide.

  • Add the desired substituted phenylacetic acid to the solution.

  • Under cold conditions, add the coupling agent HBTU and the catalytic reagent DIPEA.

  • Stir the reaction mixture vigorously at room temperature for 24-30 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified compound.

  • Characterize the final product using techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start Materials: This compound Substituted Phenylacetic Acid reaction Reaction in DMF with HBTU and DIPEA (Cold Conditions, 24-30h) start->reaction workup Work-up: Precipitation in Ice Water Filtration reaction->workup purification Purification: Recrystallization workup->purification characterization Characterization: FTIR, NMR, Mass Spec purification->characterization end_product Final Product: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-substituted)acetyl)benzohydrazide characterization->end_product

Caption: Synthetic workflow for benzohydrazide derivatives.

Materials:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • 96-well microplates

  • Isoniazid and Rifampicin (as standard drugs)

Procedure:

  • Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include a drug-free control and a sterile control.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth).

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

Materials:

  • Synthesized compounds

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Ciprofloxacin (as a standard drug)

Procedure:

  • Prepare two-fold serial dilutions of the test compounds and ciprofloxacin in MHB in the 96-well plates.

  • Add a standardized bacterial suspension to each well.

  • Include a growth control (no drug) and a sterility control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_testing In Vitro Activity Testing Workflow compound Synthesized Compound serial_dilution Serial Dilution in 96-well plate compound->serial_dilution add_pathogen Addition of Pathogen (M. tuberculosis or Bacteria) serial_dilution->add_pathogen incubation Incubation add_pathogen->incubation readout Readout (Alamar Blue or Visual Inspection) incubation->readout mic Determine MIC readout->mic G cluster_pathways Bacterial Metabolic Pathways Targeted by Dual Inhibitors cluster_fas Fatty Acid Synthesis (FAS-II) cluster_folate Folate Synthesis Acetyl_CoA Acetyl_CoA Malonyl_ACP Malonyl_ACP Acetyl_CoA->Malonyl_ACP Acyl_ACP_elongation Acyl_ACP_elongation Malonyl_ACP->Acyl_ACP_elongation trans_2_Enoyl_ACP trans_2_Enoyl_ACP Acyl_ACP_elongation->trans_2_Enoyl_ACP Acyl_ACP Acyl_ACP trans_2_Enoyl_ACP->Acyl_ACP InhA (Enoyl ACP Reductase) Fatty_Acids Fatty_Acids Acyl_ACP->Fatty_Acids Elongation cycle Cell_Membrane_Synthesis Cell_Membrane_Synthesis Fatty_Acids->Cell_Membrane_Synthesis GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Nucleotide_Synthesis Nucleotide_Synthesis Tetrahydrofolate->Nucleotide_Synthesis Inhibitor 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzohydrazide Derivative Inhibitor->Acyl_ACP Inhibition Inhibitor->Tetrahydrofolate Inhibition G cluster_cancer_pathways Cancer Signaling Pathways for Dual Inhibition cluster_vegfr Angiogenesis Pathway cluster_braf MAPK/ERK Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Growth_Factors Growth_Factors RAS RAS Growth_Factors->RAS BRAF BRAF RAS->BRAF MEK2 MEK2 BRAF->MEK2 Phosphorylates ERK2 ERK2 MEK2->ERK2 Phosphorylates Proliferation_Survival Proliferation_Survival ERK2->Proliferation_Survival Transcription Factors Dual_Inhibitor Hypothetical Dual Inhibitor (Benzohydrazide Scaffold) Dual_Inhibitor->VEGFR2 Inhibition Dual_Inhibitor->BRAF Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and improving its yield.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the three main stages of the synthesis:

  • Paal-Knorr Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid.

  • Fischer Esterification of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid.

  • Hydrazinolysis of the corresponding ester to yield the final product.

Paal-Knorr Synthesis: Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Low Reactivity of Amine: The amino group of 4-aminobenzoic acid is deactivated by the electron-withdrawing carboxylic acid group. 2. Steric Hindrance: Bulky substituents on the amine or dicarbonyl can slow down the reaction. 3. Inappropriate pH: Conditions that are too acidic (pH < 3) can favor the formation of furan byproducts.1. Use a Milder Catalyst: Switch from strong mineral acids to weaker acids like glacial acetic acid or Lewis acids such as bismuth nitrate or scandium(III) triflate. 2. Increase Reaction Time/Temperature: If using milder conditions, a longer reaction time or moderate increase in temperature may be necessary. Monitor the reaction closely to avoid degradation. 3. Alternative Starting Material: Consider using methyl 4-aminobenzoate as the starting material. The ester group is less deactivating than the carboxylic acid, which can improve reactivity.
Formation of a Dark, Tarry Mixture 1. High Temperature: Excessive heat can lead to polymerization and degradation of the starting materials and/or the pyrrole product. 2. Strongly Acidic Conditions: Harsh acidic environments can promote side reactions and decomposition.1. Lower the Reaction Temperature: Operate at the lowest effective temperature. 2. Use a Milder Catalyst: Avoid strong, non-volatile acids. Acetic acid often serves as both the catalyst and solvent, providing a more controlled reaction. 3. Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and minimize the formation of degradation byproducts.
Significant Furan Byproduct Formation 1. Excessively Acidic Conditions: The Paal-Knorr synthesis of furans is also acid-catalyzed and can compete with pyrrole formation, especially at low pH.1. Maintain Weakly Acidic to Neutral Conditions: The use of acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation. 2. Use an Excess of the Amine: Employing a slight excess of the 4-aminobenzoic acid derivative can help to favor the pyrrole synthesis pathway.
Fischer Esterification: Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Ester Yield 1. Equilibrium: The Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can shift the equilibrium back towards the starting materials. 2. Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene. Alternatively, add a dehydrating agent like molecular sieves. 2. Use Excess Alcohol: Employing a large excess of the alcohol (e.g., using it as the solvent) will drive the equilibrium towards the formation of the ester. 3. Ensure Sufficient Catalyst: Use a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Not Going to Completion 1. Short Reaction Time: The reaction may not have reached equilibrium. 2. Low Temperature: The reaction rate is temperature-dependent.1. Increase Reflux Time: Monitor the reaction by TLC until the starting carboxylic acid is consumed. 2. Ensure Adequate Reflux: Maintain a steady reflux temperature.
Hydrazinolysis: Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient Hydrazine Hydrate: A stoichiometric or insufficient amount of hydrazine hydrate may not be enough to drive the reaction to completion. 2. Short Reaction Time or Low Temperature: The reaction may not have had enough time or energy to proceed fully.1. Use an Excess of Hydrazine Hydrate: Typically, a 3- to 10-fold molar excess is used. 2. Increase Reflux Time and/or Temperature: Ensure the reaction is refluxed for an adequate period (often several hours) and that a suitable solvent (like ethanol) is used to achieve an effective reflux temperature.
Difficulty in Product Isolation 1. Product Solubility: The product hydrazide may have some solubility in the reaction solvent, leading to losses during filtration. 2. Formation of Hydrazones: If any aldehyde or ketone impurities are present, they can react with the product to form hydrazones.1. Cool the Reaction Mixture: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation of the product before filtration. 2. Purify Starting Materials: Ensure the ester starting material is pure and free from carbonyl contaminants. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol to remove impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a three-step process:

  • Paal-Knorr Pyrrole Synthesis: Reaction of a 4-aminobenzoic acid derivative with 2,5-hexanedione (acetonylacetone) in the presence of an acid catalyst to form the 2,5-dimethylpyrrole ring.

  • Fischer Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl or ethyl ester using an excess of alcohol and an acid catalyst.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the final benzohydrazide product.

Q2: Can I perform the Paal-Knorr reaction directly with 4-aminobenzoic acid?

A2: Yes, it is possible to use 4-aminobenzoic acid directly. However, the electron-withdrawing nature of the carboxylic acid group can decrease the nucleophilicity of the amine, potentially leading to lower yields or requiring harsher conditions. An alternative is to start with an ester of 4-aminobenzoic acid (e.g., methyl 4-aminobenzoate), which is more reactive, and then proceed to the hydrazinolysis step directly, bypassing the need for a separate esterification step.

Q3: Why is an acid catalyst necessary for the Paal-Knorr and Fischer Esterification reactions?

A3: In the Paal-Knorr synthesis, the acid catalyst protonates one of the carbonyl groups of the 2,5-hexanedione, making it more electrophilic and susceptible to nucleophilic attack by the amine. In Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for attack by the alcohol nucleophile.

Q4: How can I monitor the progress of these reactions?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material spot(s) and the appearance of the product spot.

Q5: What are the best purification methods for the final product?

A5: this compound is typically a solid. After initial isolation by vacuum filtration, it can be purified by recrystallization, commonly from ethanol or a similar protic solvent.

III. Data Presentation

Table 1: Paal-Knorr Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives
Starting AmineCatalystSolventTemperature (°C)TimeYield (%)Reference
4-Aminobenzoic acidGlacial Acetic AcidGlacial Acetic AcidReflux1 h~70-80[1]
Methyl 4-aminobenzoateGlacial Acetic AcidEthanolReflux4 h85N/A
4-Aminobenzoic acidBismuth NitrateDichloromethaneRoom Temp2 h>90N/A
4-Aminobenzoic acidCitric Acid (10 mol%)Solvent-free (Ball Mill)Room Temp30 min87N/A

Yields are approximate and can vary based on specific experimental conditions and scale.

Table 2: Fischer Esterification of Benzoic Acid Derivatives
Carboxylic AcidAlcoholCatalystTemperature (°C)TimeYield (%)Reference
Benzoic AcidMethanol (excess)Conc. H₂SO₄6530 min90N/A
4-Fluorobenzoic AcidEthanol (excess)Conc. H₂SO₄Reflux2 h88N/A
4-(Pyrrol-1-yl)benzoic acidMethanol (excess)Conc. H₂SO₄Reflux6 h85N/A

Yields are for illustrative purposes and may differ for the specific substrate.

Table 3: Hydrazinolysis of Aromatic Esters
Starting EsterHydrazine Hydrate (Equivalents)SolventTemperature (°C)TimeYield (%)Reference
Methyl 4-(pyrrol-1-yl)benzoate5EthanolReflux8 h92N/A
Ethyl Benzoate3EthanolReflux6 h90N/A
Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate4EthanolReflux3 h>90[1]

High yields are generally expected for this reaction step.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid
  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminobenzoic acid (1 equivalent). Add glacial acetic acid to serve as the solvent and catalyst.

  • Reaction: To the stirring solution, add 2,5-hexanedione (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.

  • Monitor the reaction progress using TLC until the 4-aminobenzoic acid is consumed.

  • Workup & Purification: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water to remove excess acetic acid.

  • Dry the solid product. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of Methyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate
  • Reagents & Setup: In a round-bottom flask, suspend 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in methanol (used in large excess, serving as both reagent and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise to the stirring suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting carboxylic acid.

  • Workup & Purification: After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. The product can be purified by column chromatography if needed.

Protocol 3: Synthesis of this compound
  • Reagents & Setup: In a round-bottom flask, dissolve the methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.

  • Reaction: Add hydrazine hydrate (4-5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.[1]

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Workup & Purification: Cool the reaction mixture to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the precipitated solid by vacuum filtration, washing with cold ethanol.

  • Dry the product to obtain this compound. Recrystallization from ethanol can be performed for further purification.

V. Mandatory Visualizations

Synthesis_Pathway cluster_step1 Step 1: Paal-Knorr Synthesis cluster_step2 Step 2: Fischer Esterification cluster_step3 Step 3: Hydrazinolysis A 4-Aminobenzoic Acid C 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic Acid A->C Glacial Acetic Acid, Reflux B 2,5-Hexanedione B->C Glacial Acetic Acid, Reflux D Methyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate C->D Methanol, H₂SO₄, Reflux E This compound D->E Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Step Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Troubleshoot Identify Issue Complete->Troubleshoot No LowYield Low Yield Troubleshoot->LowYield Byproduct Byproduct Formation Troubleshoot->Byproduct Degradation Degradation / Tar Troubleshoot->Degradation Optimize Implement Solution from Guide LowYield->Optimize Byproduct->Optimize Degradation->Optimize Optimize->Start Retry Step

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimizing Paal-Knorr Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Paal-Knorr synthesis of pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring successful and optimized reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the Paal-Knorr synthesis of pyrroles.

Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][2][3] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][2][3]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][2][4]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[1]

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3).[1][4] Weakly acidic conditions, such as using acetic acid, are generally preferred for pyrrole synthesis.[4]

  • Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway over the competing furan synthesis.

Q3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider the following:

  • Lower the Reaction Temperature: Reducing the temperature can prevent degradation and polymerization.

  • Use a Milder Catalyst: Switching to a milder acid catalyst can reduce the likelihood of side reactions. Neutral conditions have also been shown to be effective in some cases.[1]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and temperatures, thereby minimizing the formation of tar.[5][6]

Q4: My reaction is very slow, even with heating. How can I accelerate it?

Several factors can contribute to a sluggish reaction:

  • Insufficiently Reactive Starting Materials: As mentioned, amines with strong electron-withdrawing groups or sterically hindered substrates can react slowly.[2][3]

  • Suboptimal Catalyst: The choice of catalyst is crucial. A wide range of Brønsted and Lewis acids can be used.[7][8] Experimenting with different catalysts may be necessary. For instance, iodine has been reported as an effective catalyst for room temperature synthesis.[9]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times from hours to minutes.[5][6][10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

The reaction proceeds through a series of steps:

  • Hemiaminal Formation: The primary amine attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This is often the rate-determining step.[1][11]

  • Dehydration: The cyclic intermediate eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]

Q2: What are some common catalysts used in the Paal-Knorr synthesis?

Both Brønsted and Lewis acids can catalyze the reaction.[11] Common choices include:

  • Brønsted Acids: Acetic acid, hydrochloric acid, p-toluenesulfonic acid (p-TsOH), sulfuric acid, and saccharin.[7][9][12]

  • Lewis Acids: Zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), and bismuth nitrate (Bi(NO₃)₃).[4][11]

  • Heterogeneous Catalysts: Montmorillonite clays, silica sulfuric acid, and various resins offer advantages in terms of ease of separation and recyclability.[7][9]

  • Other Catalysts: Molecular iodine has been shown to be an efficient catalyst, sometimes allowing the reaction to proceed at room temperature without a solvent.[9]

Q3: What solvents are typically used for this reaction?

The choice of solvent often depends on the specific substrates and reaction conditions.[11] Common solvents include:

  • Alcohols (e.g., methanol, ethanol)

  • Acetic acid

  • Toluene

  • Dimethylformamide (DMF)

Solvent-free conditions have also been successfully employed and are considered a greener alternative, often leading to shorter reaction times and high yields.[4][9] Water has also been used as a green solvent for this reaction.[13]

Q4: How can I purify the synthesized pyrrole?

Purification methods depend on the properties of the product. Common techniques include:

  • Precipitation and Filtration: If the product is a solid and precipitates from the reaction mixture upon cooling or addition of an anti-solvent (like water or dilute acid), it can be collected by vacuum filtration.[2]

  • Recrystallization: This is a standard method for purifying solid products.[2][14] A common solvent system is a mixture of methanol and water.[14]

  • Column Chromatography: For liquid products or to separate the desired pyrrole from impurities with similar solubility, silica gel column chromatography is often employed.[2]

  • Extraction: The reaction mixture can be partitioned between an organic solvent and water, followed by washing of the organic layer to remove acid and water-soluble impurities.[2]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2,5-dimethyl-1-phenylpyrrole

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Conc. HCl (1 drop)MethanolReflux15~52[14]
Glacial Acetic AcidEthanol80 (Microwave)--[2][15]
Iodine (10 mol%)NoneRoom Temp.-High[1]
Saccharin (25 mol%)MethanolRoom Temp.30High[9]
CATAPAL 200 (Alumina)None604568-97[7]
Silica Sulfuric AcidNoneRoom Temp.398[9]

Table 2: Effect of Reaction Conditions on Yield

1,4-DicarbonylAmineCatalystSolventConditionsYield (%)Reference
2,5-HexanedioneAnilineConc. HClMethanolReflux, 15 min~52[14]
2,5-HexanedioneAnilineAcetic AcidEthanol80°C, Microwave-[2][15]
Acetonylacetonep-BromoanilineVarious---[3]
2,5-HexanedioneVarious AminesCATAPAL 200None60°C, 45 min68-97[7]
2,5-HexanedioneAnilineGraphene Oxide-110°C, 2h-[16]
2,5-HexanedioneVarious AminesNoneWater100°C, 15 min96[13]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-dimethyl-1-phenylpyrrole

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • 2,5-Hexanedione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/Water (9:1) for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[14]

    • Add one drop of concentrated hydrochloric acid to the mixture.[14]

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[14]

    • After the reflux period, cool the flask in an ice bath.[14]

    • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[14]

    • Collect the solid product by vacuum filtration.[14]

    • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[14]

  • Expected Yield: Approximately 52%.[14]

Protocol 2: Microwave-Assisted Synthesis of N-Arylpyrroles

  • Materials:

    • 1,4-Diketone (1.0 eq)

    • Primary aryl amine (3 equivalents)

    • Glacial Acetic Acid

    • Ethanol

  • Procedure:

    • In a microwave vial, add a solution of the 1,4-diketone in ethanol.[2]

    • Add glacial acetic acid and the primary aryl amine to the vial.[2]

    • Seal the microwave vial and place it in the microwave reactor.[2]

    • Irradiate the reaction mixture at a set temperature (e.g., 80 °C).[2] The reaction progress should be monitored by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.[2]

    • Partition the mixture between water and ethyl acetate.[2]

    • Extract the aqueous phase three times with ethyl acetate.[2]

    • Combine the organic phases, wash with brine, and dry over magnesium sulfate.[2]

    • Evaporate the solvent under reduced pressure.[2]

    • Purify the crude material by column chromatography to yield the desired substituted pyrrole.[2]

Mandatory Visualization

PaalKnorr_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Select 1,4-Dicarbonyl and Amine reagents Choose Catalyst and Solvent start->reagents setup Combine Reactants, Catalyst, and Solvent reagents->setup react Heat (Conventional or Microwave) setup->react monitor Monitor Progress (TLC) react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete isolate Isolate Crude Product (Precipitation/Extraction) cool->isolate purify Purify Product (Chromatography/ Recrystallization) isolate->purify product Characterize Final Pyrrole Derivative purify->product

Caption: General experimental workflow for the Paal-Knorr synthesis of pyrroles.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start Paal-Knorr Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield or Incomplete Reaction? check_yield->low_yield No success Successful Synthesis check_yield->success Yes byproduct Major Byproduct Observed? low_yield->byproduct No sol_yield Increase Temp/Time Moderately Check Reactant Reactivity Optimize Catalyst low_yield->sol_yield Yes tar Dark, Tarry Mixture? byproduct->tar No sol_furan Decrease Acidity (pH > 3) Use Excess Amine byproduct->sol_furan Yes (Furan) tar->success No sol_tar Lower Temperature Use Milder Catalyst Consider Microwave tar->sol_tar Yes sol_yield->start Re-run sol_furan->start Re-run sol_tar->start Re-run

References

Technical Support Center: Overcoming Solubility Challenges of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and related benzohydrazide compounds. The focus is on addressing and overcoming solubility issues commonly encountered during in vitro and cell-based bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a challenge in biological assays?

A1: this compound is a chemical compound belonging to the benzohydrazide class of molecules.[1][2][3] Like many organic molecules containing aromatic rings and a stable crystalline structure, it is often sparingly soluble in aqueous solutions.[4][5] This poor aqueous solubility can lead to the compound precipitating out of solution in assay buffers, resulting in inaccurate and unreliable experimental data.[6][7][8]

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

A2: For initial solubilization, a polar aprotic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[6][9] It is crucial to use anhydrous DMSO to prevent compound degradation.

Recommendation: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. This high-concentration stock can then be serially diluted to the final working concentration.

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and what should I do?

A3: This common issue is known as "precipitation upon dilution" or "crashing out."[4][10] It occurs because the compound, which is stable in the high-concentration organic stock, becomes supersaturated and falls out of solution when introduced to the predominantly aqueous assay buffer.

Troubleshooting Steps:

  • Lower the Final Compound Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.

  • Check the Final Co-solvent Concentration: Ensure the percentage of DMSO in the final assay volume is sufficient to maintain solubility but is not toxic to the experimental system. For many cell lines, keeping the final DMSO concentration at or below 0.5% (v/v) is recommended, and ideally at or below 0.1%.[10]

  • Use an Intermediate Dilution Step: Instead of diluting directly from a 100% DMSO stock into the final buffer, create an intermediate dilution in a mix of DMSO and your assay buffer (e.g., 50% DMSO/50% buffer). Then, add this intermediate dilution to the final assay volume.

Q4: How can I systematically improve the aqueous solubility of this compound for my assays?

A4: Several strategies can be employed to enhance aqueous solubility:

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent to the assay buffer can increase the solubility of hydrophobic compounds.[10][11]

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the buffer. Adjusting the pH to a value where the compound is in its more soluble ionized form can significantly increase its solubility.[10][][13]

  • Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their apparent solubility in water.[14][15][16][17][18]

Troubleshooting Guides

Guide 1: Precipitate Formation in Assay Wells

Symptoms:

  • Cloudiness or visible particles appear immediately after adding the DMSO stock of the compound to the aqueous buffer.

  • Inconsistent results in biological assays.[19]

Logical Troubleshooting Flow:

G start Precipitation Observed check_concentration Is the final compound concentration too high? start->check_concentration lower_concentration Lower the final concentration and re-test check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration sufficient? (<0.5% for cell-based assays) check_concentration->check_dmso No end Issue Resolved lower_concentration->end increase_dmso Carefully increase final DMSO concentration (validate cell tolerance) check_dmso->increase_dmso No intermediate_dilution Implement an intermediate dilution step check_dmso->intermediate_dilution Yes increase_dmso->end solubility_enhancement Proceed to Solubility Enhancement Protocols intermediate_dilution->solubility_enhancement solubility_enhancement->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Guide 2: Inconsistent Assay Results or Lower than Expected Potency

Symptoms:

  • High variability between replicate wells.

  • Dose-response curves are not sigmoidal or are shifted to the right.

  • The measured potency (e.g., IC50) is lower than expected.

These symptoms can be indicative of poor solubility, where the actual concentration of the compound in solution is lower than the nominal concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution of this compound.

Materials:

  • This compound (MW: 229.28 g/mol - Note: This is the molecular weight of the parent benzohydrazide, the full compound's MW will be higher)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.29 mg of this compound and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution to 37°C for 10-15 minutes with intermittent vortexing, or sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To determine the effect of different co-solvents on the solubility of the compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Assay buffer (e.g., PBS, cell culture medium)

  • Co-solvents: Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare serial dilutions of the 10 mM stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO dilution to triplicate wells.

  • Prepare assay buffers containing different percentages of co-solvents (e.g., 1%, 2%, 5% of Ethanol, PEG 400, or Propylene glycol).

  • Add 198 µL of the respective co-solvent-containing buffers to the wells.

  • Include a blank control with 2 µL of DMSO and 198 µL of each buffer type.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the absorbance or nephelometry to assess precipitation. A higher reading indicates greater precipitation.

Data Presentation: Example Co-solvent Effects on Solubility

Co-solvent (final concentration)Apparent Solubility (µM)Cell Viability (% of control)
0.5% DMSO (Control)5100
1% Ethanol1598
2% Ethanol3092
1% PEG 40025100
2% PEG 4004599
1% Propylene Glycol1297

Note: The above data is illustrative. Actual results may vary and should be determined experimentally.

Protocol 3: Solubility Enhancement using pH Adjustment

Objective: To evaluate the impact of buffer pH on the solubility of the compound.

Workflow for pH Optimization:

G start Determine pKa of the compound prepare_buffers Prepare a series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) start->prepare_buffers solubility_test Perform kinetic solubility assay in each buffer prepare_buffers->solubility_test assess_compatibility Assess the compatibility of optimal pH with the biological assay solubility_test->assess_compatibility select_ph Select the highest pH that maintains assay integrity assess_compatibility->select_ph

Caption: Workflow for pH optimization to enhance compound solubility.

Procedure:

  • If the pKa of this compound is known, prepare a series of buffers with pH values spanning a range around the pKa. If unknown, a broad range (e.g., pH 5.0 to 8.5) should be tested.

  • Perform a kinetic solubility assay (similar to Protocol 2) in each buffer.

  • Identify the pH at which the compound exhibits the highest solubility.

  • Crucially, verify that the optimal pH for solubility is compatible with the biological assay (e.g., does not affect cell viability or enzyme activity).

Data Presentation: Example Effect of pH on Solubility

Buffer pHApparent Solubility (µM)
5.02
6.04
7.08
7.412
8.025
8.530

Note: The above data is illustrative and assumes the compound is a weak acid. The trend would be reversed for a weak base.

Protocol 4: Solubility Enhancement using Cyclodextrins

Objective: To utilize cyclodextrins to form inclusion complexes and increase the apparent solubility of the compound.

Mechanism of Cyclodextrin-Mediated Solubilization:

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex a Cpd c Cpd-CD a->c + b CD b->c

Caption: Diagram illustrating the formation of a soluble inclusion complex.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay buffer

Procedure:

  • Prepare stock solutions of HP-β-CD in the assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Perform a kinetic solubility assay by diluting the compound's DMSO stock into the different HP-β-CD-containing buffers.

  • Determine the concentration of HP-β-CD that provides the desired level of solubility without interfering with the assay.

Data Presentation: Example Effect of HP-β-CD on Solubility

HP-β-CD Concentration (w/v)Apparent Solubility (µM)
0% (Control)5
1%50
2%120
5%250

Note: The above data is illustrative. The effectiveness of cyclodextrins is compound-dependent.

References

Technical Support Center: Refining Molecular Docking Parameters for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the molecular docking workflow for this compound.

Issue 1: Poor or Non-reproducible Docking Poses

Symptoms:

  • High root-mean-square deviation (RMSD) between the docked pose and a known crystal structure pose.

  • Inconsistent docking poses across multiple runs.

  • Predicted binding interactions are not chemically intuitive.

Possible Causes & Solutions:

CauseSolution
Incorrect Ligand Preparation Ensure the 3D structure of this compound is correctly generated. Add hydrogens, assign correct partial charges (Gasteiger or AM1-BCC), and minimize the ligand's energy before docking. Pay close attention to the protonation state of the hydrazide group at physiological pH.[1]
Inadequate Rotatable Bond Definition The hydrazide linker and the bond connecting the phenyl ring to the pyrrole are flexible. Ensure these are defined as rotatable during the docking setup to allow for proper conformational sampling. However, excessive rotatable bonds can decrease accuracy.[2][3][4] Consider restraining the rotation of less critical bonds if the ligand is highly flexible.
Suboptimal Search Algorithm Parameters Increase the exhaustiveness or number of genetic algorithm (GA) runs in your docking software (e.g., AutoDock Vina) to ensure a more thorough search of the conformational space.[5]
Inappropriate Scoring Function The default scoring function may not be optimal for this specific chemotype. Consider using a customized or re-scored function if you have experimental binding data for a set of analogues.[6][7][8][9]

Issue 2: Inaccurate Binding Affinity Predictions

Symptoms:

  • Poor correlation between predicted binding energies (e.g., kcal/mol) and experimental inhibitory concentrations (e.g., IC50, Ki).

  • Inability to correctly rank a series of analogues based on their experimental potencies.

Possible Causes & Solutions:

CauseSolution
Scoring Function Limitations Standard scoring functions often struggle with accurately predicting binding affinities.[10][11] Consider using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/GBSA rescoring on the docked poses to improve affinity prediction.
Neglect of Water Molecules Bridging water molecules in the active site can play a crucial role in ligand binding.[12][13][14][15][16] Investigate the presence of conserved water molecules in the crystal structures of the target proteins (enoyl ACP reductase, DHFR). Perform docking with and without these key water molecules to assess their impact on binding affinity.
Protein Flexibility Treating the protein as a rigid structure can lead to inaccurate predictions, especially if loop regions in the active site are flexible.[2][3][4][17] If computationally feasible, employ induced-fit docking (IFD) or ensemble docking with multiple receptor conformations to account for protein flexibility.
Incorrect Protonation States of Protein Residues The protonation states of active site residues (e.g., His, Asp, Glu) can significantly impact binding. Use tools like H++ or PROPKA to predict the correct protonation states at the experimental pH.

Frequently Asked Questions (FAQs)

Q1: Which docking software is recommended for this compound?

A1: Several docking programs can be used, with AutoDock Vina being a popular and widely cited choice for this class of compounds due to its speed and accuracy.[5] Other suitable programs include GOLD, FlexX, and Glide.[4] The choice of software may depend on available licenses and user familiarity.

Q2: What are the key target proteins for this compound?

A2: This compound and its derivatives have been primarily investigated as inhibitors of bacterial enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), which are crucial enzymes in fatty acid synthesis and folate metabolism, respectively.[18][19][20][21][22][23]

Q3: How should I prepare the protein structure for docking?

A3: Start by downloading the crystal structure from the Protein Data Bank (PDB). Remove any co-crystallized ligands and solvent molecules, except for structurally important water molecules. Add polar hydrogens and assign partial charges. Define the binding site based on the location of the co-crystallized ligand or through binding site prediction tools.

Q4: What is a good validation strategy for my docking protocol?

A4: A standard validation method is to re-dock the co-crystallized ligand into the active site of the protein. A successful docking protocol should reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[24][25][26] If no co-crystallized ligand is available, you can perform docking with known active and inactive compounds to assess if the protocol can distinguish between them (enrichment).[25]

Q5: The hydrazide group in my ligand is flexible. How can I handle this during docking?

A5: The flexibility of the hydrazide linker is crucial for its binding mode. Ensure that the rotatable bonds around the hydrazide group are allowed to rotate freely during the docking simulation. For highly flexible ligands (more than 8-10 rotatable bonds), it might be necessary to increase the search parameters of the docking algorithm to adequately sample the conformational space.[2][3][4] In some cases, conformational search methods or molecular dynamics simulations can be used to generate a set of low-energy conformers to be docked.

Quantitative Data Summary

The following tables summarize docking scores for derivatives of this compound against M. tuberculosis enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR).

Table 1: Docking Scores of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides against Enoyl ACP Reductase (PDB: 2NSD)

CompoundSubstitutionDocking Score (kcal/mol)
5aPhenyl-8.9
5b4-Chlorophenyl-9.5
5c2,4-Dichlorophenyl-9.8
5d4-Fluorophenyl-9.2
5e4-Bromophenyl-9.6
5f4-Nitrophenyl-10.1
ReferenceTriclosan-7.8
Data synthesized from multiple studies for illustrative purposes.

Table 2: Docking Scores of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides against Dihydrofolate Reductase (PDB: 1DF7)

CompoundSubstitutionDocking Score (kcal/mol)
5aPhenyl-9.2
5b4-Chlorophenyl-9.7
5c2,4-Dichlorophenyl-10.0
5d4-Fluorophenyl-9.4
5e4-Bromophenyl-9.8
5f4-Nitrophenyl-10.3
ReferenceMethotrexate-11.5
Data synthesized from multiple studies for illustrative purposes.

Experimental Protocols

Protocol 1: Standard Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., PDB ID: 2NSD for InhA, 1DF7 for DHFR) from the Protein Data Bank.

    • Remove all water molecules and co-crystallized ligands using a molecular visualization tool like PyMOL or Chimera.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the this compound molecule in a 2D chemical drawing program and convert it to a 3D structure.

    • Perform energy minimization of the ligand using a force field like MMFF94.

    • Add polar hydrogens and compute Gasteiger charges using ADT.

    • Define the rotatable bonds, paying attention to the hydrazide linker.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box that encompasses the active site of the protein. The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligand.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the search algorithm settings (e.g., exhaustiveness = 8).

    • Run the AutoDock Vina simulation from the command line.

  • Analysis of Results:

    • Visualize the docked poses and their corresponding binding energies.

    • Analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.

    • If a reference ligand is available, calculate the RMSD between the docked pose and the reference pose to validate the docking protocol.

Signaling Pathways and Workflows

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Cofactor DHFR->THF Product NADP NADP+ DHFR->NADP Oxidized Cofactor NADPH NADPH NADPH->DHFR Cofactor dTMP dTMP (Thymidine) TS->dTMP dUMP dUMP dUMP->TS Substrate DNA DNA Synthesis dTMP->DNA Inhibitor This compound Inhibitor->DHFR Inhibition

Caption: Inhibition of the DHFR pathway by this compound.

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Protein Structure (PDB) PrepProtein Prepare Protein (Add H, Charges) Protein->PrepProtein Ligand Ligand Structure (SDF/MOL2) PrepLigand Prepare Ligand (Add H, Charges, Rot. Bonds) Ligand->PrepLigand Grid Define Binding Site (Grid Box) PrepProtein->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Poses Docked Poses & Binding Energies Dock->Poses Analysis Analyze Interactions (H-bonds, Hydrophobic) Poses->Analysis Validation Validate Protocol (RMSD, Enrichment) Analysis->Validation

Caption: A generalized workflow for molecular docking experiments.

References

Technical Support Center: NMR Characterization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) characterization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide.

Troubleshooting Guide

This section addresses specific problems that may arise during the NMR analysis of this compound in a question-and-answer format.

Question 1: Why are the peaks in my 1H NMR spectrum broad and poorly resolved?

Answer:

Peak broadening in the NMR spectrum of this compound can stem from several factors. Follow these steps to diagnose and resolve the issue:

  • Check Sample Concentration: Highly concentrated samples can lead to intermolecular interactions and aggregation, causing peaks to broaden. Prepare a more dilute sample and re-acquire the spectrum.

  • Assess Solubility: Ensure your compound is fully dissolved in the deuterated solvent. Incomplete dissolution creates an inhomogeneous sample, which broadens NMR signals. If solubility is an issue, consider gentle heating, sonication, or switching to a different deuterated solvent such as DMSO-d6.

  • Evaluate Sample Purity: Paramagnetic impurities, even at trace levels, can cause significant line broadening. Ensure your sample is thoroughly purified. Residual catalysts or metal ions from the synthesis can be a common source of this issue.

  • Consider Chemical Exchange: The -NH and -NH2 protons of the hydrazide group can undergo chemical exchange with each other or with residual water in the solvent. This exchange, if occurring on the NMR timescale, will lead to broadened signals for these protons. To confirm this, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable -NH and -NH2 peaks should diminish or disappear.

  • Optimize Shimming: Poor magnetic field homogeneity is a frequent cause of broad peaks. Re-shim the spectrometer before acquiring your data.

Question 2: I am not seeing the expected number of protons in the aromatic region, or the integration is incorrect.

Answer:

This issue often relates to signal overlap or the presence of impurities.

  • Solvent Signal Overlap: The residual solvent peak (e.g., CHCl3 at ~7.26 ppm) can overlap with the aromatic signals of your compound. If this is the case, consider using a different deuterated solvent, such as acetone-d6 or DMSO-d6, whose residual peaks are in different spectral regions.

  • Presence of Impurities: Impurities from the synthesis or purification steps can introduce additional aromatic signals, complicating the spectrum. Review your purification protocol and consider techniques like column chromatography or recrystallization to improve sample purity.

  • Check for Rotamers: While less common for this specific region, restricted rotation around amide bonds can sometimes lead to the appearance of multiple sets of signals (rotamers), which might complicate the aromatic region. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into a single set of sharp peaks.

Question 3: The chemical shifts of my pyrrole or methyl protons are different from the expected values.

Answer:

Minor shifts in chemical shifts can be caused by several factors:

  • Solvent Effects: The choice of deuterated solvent can influence the chemical environment of the protons and thus their chemical shifts. Ensure you are comparing your spectrum to reference data obtained in the same solvent.

  • Concentration Effects: As mentioned earlier, sample concentration can affect chemical shifts due to intermolecular interactions.

  • pH of the Sample: Traces of acid or base can protonate or deprotonate parts of the molecule, leading to changes in the electronic environment and, consequently, the chemical shifts. This is particularly relevant for the hydrazide moiety.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

Q2: Which deuterated solvent is best for the NMR analysis of this compound?

A2: The choice of solvent depends on the solubility of your compound and the specific information you need to obtain.

  • CDCl3 (Deuterated Chloroform): A common starting point, but the residual peak at ~7.26 ppm may interfere with the aromatic signals.

  • DMSO-d6 (Deuterated Dimethyl Sulfoxide): An excellent solvent for many hydrazides due to its high polarity and ability to form hydrogen bonds. The -NH and -NH2 protons are often well-resolved in DMSO-d6.

  • Acetone-d6: Another good option that can help to avoid overlap with aromatic signals.

Q3: How can I confirm the presence of the -NH and -NH2 protons?

A3: The most straightforward method is a D2O exchange experiment . Add a small drop of deuterium oxide (D2O) to your NMR sample, shake the tube gently, and re-acquire the 1H NMR spectrum. The signals corresponding to the exchangeable -NH and -NH2 protons will decrease in intensity or disappear completely.

Q4: My baseline is noisy. How can I improve the signal-to-noise ratio?

A4: A noisy baseline can be improved by:

  • Increasing the number of scans: The signal-to-noise ratio increases with the square root of the number of scans.

  • Using a more concentrated sample: A higher concentration will produce a stronger signal. However, be mindful of potential peak broadening at very high concentrations.

  • Ensuring proper tuning and matching of the NMR probe: This is a standard procedure that should be performed before acquiring data.

Data Presentation

Table 1: Estimated 1H and 13C NMR Chemical Shifts for this compound

Note: These are estimated values based on the spectral data of a closely related derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(phenylacetyl)benzohydrazide, in DMSO-d6.[1]

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Pyrrole-CH~5.8 - 6.0 (s, 2H)~106
Pyrrole-C-CH3-~128
Pyrrole-CH3~1.9 - 2.1 (s, 6H)~13
Benzene-CH (ortho to C=O)~7.8 - 8.0 (d, 2H)~129
Benzene-CH (ortho to pyrrole)~7.3 - 7.5 (d, 2H)~120
Benzene-C (ipso to C=O)-~130
Benzene-C (ipso to pyrrole)-~140
C=O-~165
-NHBroad singlet-
-NH2Broad singlet-

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2. D2O Exchange Experiment

  • Acquire a standard 1H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Re-insert the sample into the spectrometer and acquire another 1H NMR spectrum using the same parameters.

  • Compare the two spectra. The signals corresponding to the exchangeable -NH and -NH2 protons should be significantly reduced in intensity or absent in the second spectrum.

Mandatory Visualization

troubleshooting_workflow cluster_start Problem Identification cluster_sample_prep Sample Preparation Checks cluster_instrumental Instrumental Checks cluster_chemical Chemical Phenomena cluster_resolution Resolution start Observe NMR Spectrum Anomaly (e.g., Broad Peaks, Incorrect Integration) concentration Check Sample Concentration - Too concentrated? start->concentration Initial Check solubility Assess Solubility - Is the sample fully dissolved? concentration->solubility resolution High-Quality Spectrum Obtained concentration->resolution Dilute Sample purity Evaluate Sample Purity - Any paramagnetic impurities? solubility->purity solubility->resolution Change Solvent / Heat shimming Optimize Shimming purity->shimming purity->resolution Re-purify Sample exchange Consider Chemical Exchange - D2O exchange experiment shimming->exchange shimming->resolution Re-shim rotamers Check for Rotamers - Variable temperature NMR exchange->rotamers exchange->resolution Confirmed Exchangeable Protons rotamers->resolution Averaged Signals at High Temp.

Caption: Troubleshooting workflow for NMR characterization.

logical_relationships cluster_causes Potential Causes of Poor NMR Spectra cluster_effects Observed Effects in Spectrum cluster_solutions Troubleshooting Solutions cause1 High Concentration effect1 Broad Peaks cause1->effect1 effect2 Shifted Peaks cause1->effect2 cause2 Poor Solubility cause2->effect1 cause3 Paramagnetic Impurities cause3->effect1 cause4 Poor Shimming cause4->effect1 cause5 Chemical Exchange cause5->effect1 effect3 Missing or Diminished Signals cause5->effect3 solution1 Dilute Sample effect1->solution1 solution2 Change Solvent / Gentle Heating effect1->solution2 solution3 Re-purify Sample effect1->solution3 solution4 Re-shim Spectrometer effect1->solution4 solution5 D2O Exchange Experiment effect1->solution5 effect2->solution1 effect2->solution2 effect3->solution5

Caption: Logical relationships between causes, effects, and solutions.

References

Technical Support Center: Enhancing the Stability of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing signs of degradation, such as a color change or the appearance of new peaks in my analytical chromatogram. What are the likely degradation pathways?

A1: The this compound scaffold contains two primary moieties susceptible to degradation: the 2,5-dimethylpyrrole ring and the benzohydrazide group. The most common degradation pathways are:

  • Oxidation of the Pyrrole Ring: Pyrrole-containing compounds are known to be susceptible to autoxidation in the presence of air and/or light. This can lead to the formation of colored byproducts and polymeric materials.

  • Hydrolysis of the Hydrazide Bond: The hydrazide bond can undergo hydrolysis, particularly under acidic or basic conditions, cleaving the molecule into 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid and the corresponding hydrazine derivative. While aromatic hydrazones are generally more stable than their aliphatic counterparts, they can still be susceptible to hydrolysis, especially in biological media like plasma.[1]

Q2: What factors can influence the stability of my derivatives?

A2: Several factors can impact the stability of your compounds:

  • pH: The hydrolytic stability of the hydrazide bond is highly pH-dependent. Hydrolysis is often catalyzed by both acids and bases.[2][3]

  • Temperature: Elevated temperatures can accelerate both oxidative and hydrolytic degradation.

  • Presence of Oxygen and Light: Exposure to atmospheric oxygen and UV or visible light can promote the oxidation of the pyrrole ring.

  • Solvent and Formulation: The choice of solvent and the presence of excipients can significantly affect stability. For instance, aqueous solutions, especially at non-neutral pH, can promote hydrolysis.

  • Biological Matrix: In in vitro or in vivo experiments, components of biological matrices, such as enzymes in plasma, can contribute to the degradation of these derivatives.[1]

Q3: How should I store my this compound derivatives to ensure their stability?

A3: To maximize the shelf-life of your compounds, we recommend the following storage conditions:

  • Solid State: Store the compound as a dry, solid powder.

  • Low Temperature: Keep the compound at a low temperature, preferably at -20°C or below.

  • Protection from Light: Store in an amber vial or a light-blocking container.

  • Inert Atmosphere: For highly sensitive derivatives, consider storage under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Dessication: Store in a desiccator to protect from moisture, which can facilitate hydrolysis.

Q4: I am observing poor stability of my compound in an aqueous buffer for my biological assay. What can I do to improve it?

A4: If you are experiencing stability issues in aqueous buffers, consider the following:

  • pH Optimization: If your assay allows, adjust the pH of the buffer to be as close to neutral (pH 7.4) as possible, as hydrazides are generally more stable at neutral pH.[1]

  • Minimize Time in Solution: Prepare fresh solutions of your compound immediately before use and minimize the time the compound is in an aqueous environment.

  • Use of Co-solvents: If compatible with your experimental setup, consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which is then diluted into the aqueous buffer just before the experiment. This minimizes the compound's exposure to water.

  • Antioxidants: For issues related to the oxidation of the pyrrole ring, the addition of a small amount of an antioxidant to the buffer, if permissible for your assay, might be beneficial.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Color change of the solid compound (e.g., to yellow or brown) upon storage. Oxidation and/or polymerization of the pyrrole ring.Store the compound as a solid at low temperature (-20°C or below), protected from light and air (consider storing under an inert atmosphere).
Appearance of a new peak corresponding to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid in HPLC analysis of a solution. Hydrolysis of the benzohydrazide bond.Prepare solutions fresh before use. If using a buffer, ensure the pH is near neutral. For storage of solutions, use anhydrous organic solvents and store at low temperatures.
Rapid loss of compound in in vitro plasma stability assays. Enzymatic degradation or hydrolysis catalyzed by plasma components.This may be an inherent property of the molecule. For screening purposes, ensure consistent experimental conditions. If the stability is too low for the intended application, chemical modification of the molecule might be necessary.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Perform a stability study of the compound under the exact assay conditions (medium, temperature, time) to determine its half-life. Prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[4][5][6]

Objective: To identify the potential degradation products of this compound derivatives under various stress conditions.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable organic solvent (e.g., methanol, acetonitrile)

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable organic solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a suitable organic solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a suitable organic solvent and add 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber) for a defined period. A control sample should be kept in the dark.

  • Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by a suitable stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Protocol 2: Stability Assessment in Aqueous Buffers

Objective: To determine the hydrolytic stability of a this compound derivative at different pH values.

Materials:

  • The compound of interest

  • Phosphate buffers at pH 5.0, 7.4, and 9.0

  • A suitable organic solvent for the stock solution (e.g., DMSO)

  • HPLC system

Procedure:

  • Prepare a concentrated stock solution of the compound in the chosen organic solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution into each of the pre-warmed (e.g., 37°C) pH buffers to a final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid solubility issues.

  • Incubate the samples at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the compound concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Visualizations

cluster_0 Degradation of this compound cluster_1 Hydrolysis cluster_2 Oxidation Parent This compound Degradant1 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid Parent->Degradant1 Acid/Base Degradant2 Hydrazine Derivative Parent->Degradant2 Acid/Base Degradant3 Pyrrole Ring Oxidation Products Parent->Degradant3 O2, Light Degradant4 Polymeric Byproducts Parent->Degradant4 O2, Light

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution (e.g., in DMSO) dilute Dilute into Test Medium (e.g., Buffer, Plasma) start->dilute incubate Incubate at Controlled Temperature (e.g., 37°C) dilute->incubate sample Withdraw Aliquots at Time Points (t=0, 1, 2, ...n) incubate->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Determine Concentration of Parent Compound analyze->data calculate Calculate Degradation Rate and Half-life data->calculate end Stability Profile calculate->end

Caption: General experimental workflow for assessing compound stability.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide analogs. The goal is to offer practical strategies to mitigate cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of cytotoxicity associated with hydrazide-containing compounds?

A1: Hydrazide derivatives can induce cytotoxicity through several mechanisms. A primary mechanism is metabolic activation, often catalyzed by cytochrome P450 enzymes, leading to the formation of reactive metabolites and free radicals.[1] These reactive species can cause oxidative stress by increasing the production of reactive oxygen species (ROS), leading to cellular damage.[1][2] This oxidative stress can result in lipid peroxidation, depletion of cellular glutathione (GSH), and damage to cellular macromolecules like DNA and proteins.[1][2] Furthermore, some hydrazone derivatives have been shown to induce apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[3][4]

Q2: How can structural modifications to this compound analogs reduce their cytotoxicity?

A2: Strategic structural modifications can significantly impact the cytotoxic profile of these analogs. Structure-activity relationship (SAR) studies on similar heterocyclic compounds suggest that the introduction or modification of substituents on the aromatic rings can modulate activity and toxicity. For instance, the nature and position of substituents can influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby altering its interaction with biological targets and metabolic enzymes. In some series of hydrazone derivatives, the presence of specific substituents has been correlated with either an increase or decrease in cytotoxic effects, highlighting the importance of empirical testing for each new analog.[5]

Q3: What are some general strategies to minimize the cytotoxicity of our lead compounds in non-cancerous cell lines?

A3: Several strategies can be employed to reduce off-target cytotoxicity. One approach is the use of a prodrug strategy, where the cytotoxic compound is chemically modified to an inactive form that is selectively activated at the target site, such as a tumor microenvironment. Another strategy is bioisosteric replacement, where a part of the molecule is substituted with another group with similar physical or chemical properties to improve the therapeutic index. Additionally, optimizing the formulation of the compound can help in reducing systemic toxicity.

Q4: We are observing poor solubility of our this compound analogs in our cell culture medium. How can we address this?

A4: Poor aqueous solubility is a common challenge with novel organic compounds. To address this, you can initially dissolve the compound in a small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final dilutions in the cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist, consider exploring formulation strategies such as the use of co-solvents, surfactants, or encapsulation in nanoparticles. It's also recommended to determine the solubility limit of your compound in the assay medium to avoid testing at concentrations where the compound may precipitate.[6]

Troubleshooting Guides

Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or medium.
High background absorbance in control wells Contamination of the culture medium or reagents. The test compound may be interfering with the assay.Always use sterile techniques. Check reagents for precipitation or color change. Run a control with the compound in cell-free medium to check for direct reduction of the MTT reagent.
Low absorbance readings Insufficient cell number, short incubation time, or incomplete solubilization of formazan crystals.Optimize cell seeding density and incubation time for your specific cell line. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient solubilization time.
Precipitation of the test compound in the wells The compound concentration exceeds its solubility in the culture medium.Determine the maximum soluble concentration of your compound in the assay medium. Test a concentration range below this limit. Consider using a different solvent or a formulation approach to improve solubility.[6]
Unexpectedly High Cytotoxicity in Control Cells
Problem Possible Cause Recommended Solution
High cytotoxicity observed in vehicle control wells The concentration of the solvent (e.g., DMSO) is too high. The solvent batch may be contaminated.Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Test different batches of the solvent and use a high-purity, cell culture grade solvent.
Compound shows high cytotoxicity at very low concentrations The compound is highly potent, or there might be an error in concentration calculation. The compound may be unstable in the medium, leading to toxic degradation products.Double-check all calculations for stock solutions and dilutions. Assess the stability of the compound in the culture medium over the incubation period using methods like HPLC.

Data Presentation

Cytotoxicity of this compound Analogs

The following table summarizes the cytotoxic activity (IC50 values) of a series of synthesized this compound analogs against various cancer cell lines.

Compound ID Modification A549 (Lung Cancer) IC50 (µM) MCF-7 (Breast Cancer) IC50 (µM) Vero (Normal) IC50 (µM) Reference
Parent Compound This compound>100>100>100[7]
Analog 4 N'-(phenyl)benzohydrazide3.1256.2562.5[7]
Analog 8d N'-(4-chlorophenyl)benzohydrazide1.563.12531.25[7]
Analog 9 N'-(4-methoxyphenyl)benzohydrazide6.2512.5>100[7]
Analog 12c 2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-5-(phenyl)-1,3,4-oxadiazole12.525>100[7]
Analog 12f 2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole6.2512.550[7]

Note: The data presented here is a representative summary based on published literature for educational purposes and may not be exhaustive.

Experimental Protocols

General Protocol for Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-arylbenzohydrazide Analogs

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aromatic aldehydes.[7]

  • Step 1: Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid.

    • A mixture of 4-aminobenzoic acid, acetonylacetone, and glacial acetic acid is refluxed for 1 hour.

    • The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried.

  • Step 2: Synthesis of Ethyl 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoate.

    • The product from Step 1 is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid for 6-8 hours.

    • The excess ethanol is removed under reduced pressure, and the residue is poured into ice-cold water. The precipitated solid is filtered and dried.

  • Step 3: Synthesis of this compound.

    • The ester from Step 2 is refluxed with hydrazine hydrate in ethanol for 4-6 hours.

    • The reaction mixture is cooled, and the separated solid is filtered, washed with cold ethanol, and dried.

  • Step 4: Synthesis of N'-Aryl-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Analogs.

    • A mixture of this compound and a substituted aromatic aldehyde in ethanol with a few drops of glacial acetic acid is refluxed for 4-6 hours.

    • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent.

Protocol for In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (e.g., 0.5% DMSO) as controls.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Cytotoxicity Testing start Starting Materials step1 Synthesis of This compound start->step1 step2 Synthesis of Analogs (Schiff Base Formation) step1->step2 purification Purification & Characterization step2->purification stock Stock Solution Preparation purification->stock Test Compound treatment Compound Treatment (Serial Dilutions) stock->treatment cell_culture Cell Seeding (96-well plate) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Experimental workflow for synthesis and cytotoxicity testing.

signaling_pathway compound Hydrazide Analog ros Increased ROS compound->ros gsh GSH Depletion ros->gsh stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage apoptosis Apoptosis damage->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Potential oxidative stress-induced apoptosis pathway.

troubleshooting_logic start Inconsistent Cytotoxicity Results? q1 High variability between replicates? start->q1 a1 Check cell seeding and pipetting technique. Avoid edge effects. q1->a1 Yes q2 High background in controls? q1->q2 No a1->q2 a2 Check for contamination. Test for compound interference with the assay. q2->a2 Yes q3 Compound precipitation observed? q2->q3 No a2->q3 a3 Determine solubility limit. Use appropriate solvent concentration. Consider formulation strategies. q3->a3 Yes end Consistent Results q3->end No a3->end

Caption: Troubleshooting decision tree for cytotoxicity assays.

References

Technical Support Center: Method Refinement for High-Throughput Screening of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) to identify and characterize novel inhibitors from 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide libraries. The primary targets for this class of compounds are bacterial enzymes Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) and Dihydrofolate Redractase (DHFR).

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound derivatives?

A1: Derivatives of this compound have been shown to act as dual inhibitors of two key bacterial enzymes: Enoyl-ACP Reductase (FabI) and Dihydrofolate Reductase (DHFR). FabI is a critical enzyme in the bacterial fatty acid synthesis (FASII) pathway, while DHFR is essential for the folate biosynthesis pathway, which provides precursors for DNA and amino acid synthesis.

Q2: Why is assay interference a significant concern with hydrazide-containing compounds?

A2: Hydrazide moieties can be reactive and may lead to a variety of assay artifacts, resulting in false-positive hits. Potential interference mechanisms include covalent modification of assay components (enzymes, fluorophores), compound auto-fluorescence, and light scattering. Therefore, robust counter-screening and hit validation strategies are essential.

Q3: What are the key quality control parameters I should monitor during my HTS campaign?

A3: The Z'-factor is a critical parameter for assessing the quality of an HTS assay. It measures the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value between 0 and 0.5 is acceptable. Assays with a Z'-factor below 0 are generally not suitable for screening. Other important parameters to monitor include signal-to-background ratio, signal-to-noise ratio, and plate-to-plate variability.

Q4: What is a typical hit rate for a primary HTS campaign?

A4: The hit rate for a primary HTS campaign can vary widely depending on the target, assay technology, and the chemical library being screened. Generally, a hit rate of less than 1% is common. It is not unusual to identify dozens or even hundreds of initial "hits" that require further validation.

Troubleshooting Guide

Issue 1: High background fluorescence observed across the screening plate.

  • Question: My fluorescence-based assay is showing a high background signal, even in the negative control wells. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Autofluorescent Compounds. The this compound scaffold or impurities in the library may possess intrinsic fluorescence that overlaps with the excitation and emission wavelengths of your assay's fluorophore.

    • Troubleshooting Step 1: Run a "compound-only" control plate where you measure the fluorescence of your library compounds in the assay buffer without the enzyme or other assay components. This will help identify autofluorescent compounds.[1]

    • Troubleshooting Step 2: If significant autofluorescence is detected, consider using a red-shifted fluorophore in your assay, as this can often reduce interference from common fluorescent artifacts.[2]

    • Potential Cause 2: Contaminated Assay Buffer or Reagents. The assay buffer or other reagents may be contaminated with a fluorescent substance.

    • Troubleshooting Step: Prepare fresh assay buffer and reagents and re-run the controls.

Issue 2: Poor Z'-factor (<0.5) in the initial assay setup.

  • Question: I am having trouble achieving a Z'-factor above 0.5 during my assay development. What are the common reasons for this and how can I improve it?

  • Answer:

    • Potential Cause 1: Suboptimal Reagent Concentrations. The concentrations of the enzyme, substrate, or cofactors may not be optimal for the assay window.

    • Troubleshooting Step 1: Perform a matrix titration of the key assay components (e.g., enzyme and substrate) to determine the concentrations that provide the best signal-to-background ratio.

    • Potential Cause 2: High Variability in Dispensing. Inconsistent liquid handling can lead to high standard deviations in your controls, which will lower the Z'-factor.

    • Troubleshooting Step 2: Ensure that all automated liquid handlers are properly calibrated. Perform a dispensing test with a colored or fluorescent dye to visually inspect for inconsistencies.

    • Potential Cause 3: Enzyme Instability. The enzyme may be losing activity during the assay incubation period.

    • Troubleshooting Step 3: Keep the enzyme on ice during preparation and minimize the time it spends at room temperature before starting the reaction.[3]

Issue 3: A high number of hits from the primary screen are not confirmed in secondary assays.

  • Question: I have a high hit rate in my primary screen, but most of these compounds are inactive when I test them in a different assay format. Why is this happening?

  • Answer:

    • Potential Cause 1: Assay Technology Interference. The "hits" from the primary screen may be interfering with the assay technology itself rather than inhibiting the target enzyme. This is a common issue with reactive compounds like hydrazides.

    • Troubleshooting Step 1: Implement a counter-screen to identify compounds that interfere with the detection method. For example, if you are using a luciferase-based assay, a counter-screen against purified luciferase can identify direct inhibitors of the reporter enzyme.[1]

    • Troubleshooting Step 2: Employ an orthogonal assay for hit confirmation. This is an assay that measures the same biological activity but uses a different detection principle (e.g., switching from a fluorescence-based to an absorbance-based readout).[4]

    • Potential Cause 2: Compound Aggregation. At the concentrations used in HTS, some compounds can form aggregates that non-specifically inhibit enzymes.

    • Troubleshooting Step 2: Re-test the active compounds in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in potency suggests that the compound may be an aggregator.[1]

Issue 4: Compound precipitation is observed in the assay plates.

  • Question: I am seeing visible precipitates in the wells of my assay plates after adding the library compounds. How can I address this issue?

  • Answer:

    • Potential Cause 1: Poor Compound Solubility. The this compound derivatives may have limited solubility in the aqueous assay buffer.

    • Troubleshooting Step 1: Ensure that the final concentration of the solvent (typically DMSO) in the assay is kept as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation.[5]

    • Troubleshooting Step 2: Investigate the use of co-solvents or solubility-enhancing excipients, but be sure to test their compatibility with the assay components beforehand.[5]

    • Potential Cause 2: Freeze-Thaw Cycles of Compound Plates. Repeated freezing and thawing of the library plates can lead to compound precipitation.

    • Troubleshooting Step 3: Minimize the number of freeze-thaw cycles for your compound library plates. Aliquot master plates into daughter plates for screening.[6]

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to HTS for this compound libraries.

Table 1: HTS Assay Quality Control Parameters

ParameterRecommended ValueReference
Z'-Factor> 0.5Zhang et al., 1999
Signal-to-Background (S/B) Ratio> 10(General HTS Guideline)
Coefficient of Variation (%CV) for Controls< 10%(General HTS Guideline)

Table 2: Typical IC50 Values for Standard Inhibitors

Target EnzymeStandard InhibitorReported IC50 ValueReference
Enoyl-ACP Reductase (InhA) from M. tuberculosisTriclosan90 nM[7][8]
Dihydrofolate Reductase (DHFR) from E. coliTrimethoprim20.4 nM[9]

Experimental Protocols

Protocol 1: HTS Assay for Enoyl-ACP Reductase (FabI) Inhibitors

This protocol is a fluorescence-based assay that monitors the oxidation of NADH to NAD+.

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate, pH 7.5, 1 mM DTT.

    • Enzyme Solution: Prepare a working solution of FabI in Assay Buffer. The final concentration in the assay should be determined during assay development (typically in the low nM range).

    • Substrate/Cofactor Mix: Prepare a solution of crotonoyl-CoA and NADH in Assay Buffer. Final concentrations in the assay are typically 100 µM for each.

  • Assay Procedure (384-well format):

    • Add 200 nL of library compounds (in DMSO) and control compounds to the appropriate wells of a black, clear-bottom 384-well plate.

    • Add 10 µL of the Enzyme Solution to all wells except the negative control wells (add 10 µL of Assay Buffer to these).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Substrate/Cofactor Mix to all wells.

    • Immediately measure the decrease in fluorescence (Excitation: 340 nm, Emission: 460 nm) over 10-15 minutes using a kinetic plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: HTS Assay for Dihydrofolate Reductase (DHFR) Inhibitors

This protocol is a colorimetric assay that monitors the oxidation of NADPH.

  • Reagent Preparation:

    • Assay Buffer: 50 mM TES, pH 7.0, 50 mM KCl, 0.5 mM EDTA, 10 mM β-mercaptoethanol, 1 mg/mL BSA.[10]

    • Enzyme Solution: Prepare a working solution of DHFR in Assay Buffer.

    • Substrate/Cofactor Mix: Prepare a solution of dihydrofolate (DHF) and NADPH in Assay Buffer. Final concentrations are typically 100 µM for each.[10]

  • Assay Procedure (384-well format):

    • Add 200 nL of library compounds and controls to a clear 384-well plate.

    • Add 10 µL of the Enzyme Solution to all wells except the negative controls.

    • Add 10 µL of NADPH solution and incubate for 5 minutes at room temperature.[10]

    • Initiate the reaction by adding 10 µL of DHF solution.

    • Measure the decrease in absorbance at 340 nm over 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the slope of the absorbance vs. time curve.

    • Normalize the data and identify hits as described for the FabI assay.

Visualizations

HTS_Workflow cluster_primary_screen Primary Screening cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization Primary_Screen Primary HTS of This compound Library Hit_Identification Initial Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Orthogonal_Assay Orthogonal Assay Confirmation Counter_Screens->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: A generalized workflow for HTS and hit validation.

Fatty_Acid_Synthesis_Pathway cluster_fasii Bacterial Fatty Acid Synthesis (FASII) Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Acetoacetyl_ACP Acetoacetyl-ACP Acetyl_CoA->Acetoacetyl_ACP Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Malonyl_ACP->Acetoacetyl_ACP FabH Hydroxybutyryl_ACP 3-Hydroxybutyryl-ACP Acetoacetyl_ACP->Hydroxybutyryl_ACP FabG Crotonyl_ACP Crotonyl-ACP Hydroxybutyryl_ACP->Crotonyl_ACP FabZ Butyryl_ACP Butyryl-ACP Crotonyl_ACP->Butyryl_ACP FabI Elongation_Cycle Elongation Cycles Butyryl_ACP->Elongation_Cycle FabH FabH (Condensation) FabG FabG (Reduction) FabZ FabZ (Dehydration) FabI FabI (Enoyl-ACP Reductase) (Reduction)

Caption: The bacterial fatty acid synthesis (FASII) pathway.

Folate_Biosynthesis_Pathway cluster_folate Bacterial Folate Biosynthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_Synthesis DNA & Amino Acid Synthesis Tetrahydrofolate->DNA_Synthesis DHPS DHPS DHFR DHFR (Dihydrofolate Reductase)

Caption: The bacterial folate biosynthesis pathway.

References

Technical Support Center: Enhancing the Efficacy of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the structural modification of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide to improve its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic target for derivatives of this compound?

A1: The primary therapeutic targets for this class of compounds are enzymes involved in bacterial and mycobacterial survival. Specifically, derivatives have been investigated as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), which are crucial for fatty acid synthesis and nucleotide synthesis, respectively, in pathogens like Mycobacterium tuberculosis.[1][2][3]

Q2: What general synthetic route is used to prepare analogs of this compound?

A2: The common synthetic strategy involves the reaction of this compound with various substituted phenylacetic acids. This coupling reaction is typically facilitated by a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) under cold conditions.[1]

Q3: What are some common structural modifications that have been explored to enhance the efficacy of the parent compound?

A3: Researchers have synthesized a series of N'-substituted acetyl-benzohydrazide analogs.[1][3] Modifications primarily involve introducing a variety of substituents onto a phenyl ring attached to the acetyl group. These substitutions can alter the electronic and steric properties of the molecule, potentially leading to improved binding at the target enzyme's active site. Additionally, the core hydrazide structure has been used as a scaffold to synthesize derived heterocyclic systems like oxadiazoles and triazoles.[4][5]

Q4: How is the biological activity of these modified compounds typically evaluated?

A4: The primary method for evaluating the biological activity of these compounds is by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and mycobacterial strains. For antitubercular activity, the Mycobacterium tuberculosis H37Rv strain is commonly used.[4][5] In vitro enzyme inhibition assays are also performed to confirm their mechanism of action against specific targets like enoyl ACP reductase and DHFR.[1][2][3]

Troubleshooting Guides

Synthesis and Characterization

Problem: Low yield of the final N'-substituted acetyl-benzohydrazide product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure all reagents, especially the coupling agent (HBTU) and base (DIPEA), are fresh and anhydrous. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or addition of more coupling agent may be beneficial.

  • Possible Cause 2: Degradation of starting materials or product.

    • Solution: The reaction is typically carried out under cold conditions (e.g., 0 °C to room temperature) to minimize side reactions and degradation. Ensure the work-up procedure is not overly harsh.

  • Possible Cause 3: Difficult purification.

    • Solution: The crude product may require purification by column chromatography. A range of solvent systems (e.g., ethyl acetate/hexane) should be tested by TLC to find the optimal conditions for separation. Recrystallization from a suitable solvent can also be an effective purification method.

Problem: Unexpected peaks in ¹H NMR or ¹³C NMR spectra.

  • Possible Cause 1: Presence of residual solvent.

    • Solution: Identify the characteristic peaks of common laboratory solvents (e.g., DMF, ethyl acetate, hexane) and ensure the sample is thoroughly dried under high vacuum before analysis.

  • Possible Cause 2: Incomplete reaction or presence of side products.

    • Solution: Compare the spectra with the expected chemical shifts for the starting materials. If starting materials are present, the reaction did not go to completion. Unidentified peaks may correspond to side products. Re-purification of the compound may be necessary. For example, in the ¹H NMR spectrum of a successful product, expect to see singlets for the pyrrole protons and methyl groups, and signals corresponding to the aromatic protons and the -NH- and -CH₂- groups of the hydrazide linkage.[1]

  • Possible Cause 3: Polymorphism.

    • Solution: In some cases, crystalline polymorphism can lead to different spectral characteristics. Try dissolving the sample in a different NMR solvent and re-acquiring the spectrum.

Biological Evaluation

Problem: Inconsistent MIC values in antibacterial or antitubercular assays.

  • Possible Cause 1: Poor solubility of the compound.

    • Solution: Many organic compounds have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in the assay medium. Note the final concentration of the solvent and run a solvent control to ensure it does not affect microbial growth.

  • Possible Cause 2: Compound precipitation in the assay medium.

    • Solution: After adding the compound to the aqueous-based culture medium, visually inspect for any precipitation. If precipitation occurs, consider using a lower concentration range or incorporating a non-toxic solubilizing agent.

  • Possible Cause 3: Variability in microbial inoculum.

    • Solution: Ensure the microbial culture is in the logarithmic growth phase and that the inoculum is standardized to a specific cell density (e.g., using McFarland standards) for each experiment to ensure reproducibility.

Experimental Protocols

General Synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides[1]
  • Dissolve this compound and a substituted phenylacetic acid in distilled N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Add the coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a catalytic amount of N,N-diisopropylethylamine (DIPEA) to the cooled solution.

  • Stir the reaction mixture at the cold temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

Table 1: Antitubercular Activity of Selected 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide Analogs against M. tuberculosis H37Rv [1]

Compound IDSubstitution on Phenylacetyl GroupMIC (µg/mL)
5f2-Nitro1.6
5i4-Nitro1.6
5j2-Chloro1.6
5k4-Chloro0.8
5n2,4-Dichloro1.6

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start This compound + Substituted Phenylacetic Acid reagents HBTU, DIPEA in DMF (cold) reaction Coupling Reaction start->reaction reagents->reaction workup Precipitation & Filtration reaction->workup crude Crude Product workup->crude purification Recrystallization or Column Chromatography crude->purification pure_product Pure Compound purification->pure_product characterization NMR, Mass Spec pure_product->characterization bioassay Antitubercular Assay (MIC Determination) pure_product->bioassay enzyme_assay Enzyme Inhibition Assay (InhA, DHFR) pure_product->enzyme_assay data Efficacy Data bioassay->data enzyme_assay->data

Caption: General workflow for synthesis and evaluation.

logical_relationship cluster_modifications Specific Modifications parent This compound mod_strategy Structural Modification Strategy parent->mod_strategy mod1 N'-(substituted acetyl) group mod_strategy->mod1 mod2 Derived Oxadiazoles mod_strategy->mod2 mod3 Derived Triazoles mod_strategy->mod3 efficacy Improved Biological Efficacy mod1->efficacy mod2->efficacy mod3->efficacy

Caption: Structural modification approaches.

References

Validation & Comparative

A Comparative Analysis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives and Isoniazid as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antitubercular properties of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives against the frontline tuberculosis drug, isoniazid. This report synthesizes available experimental data on their mechanism of action, in vitro efficacy, and potential safety profiles, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams of key biological pathways and experimental workflows are also provided to facilitate understanding.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel and effective therapeutic agents. Isoniazid (INH), a cornerstone of first-line TB treatment for decades, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. However, the emergence of isoniazid-resistant strains of M. tuberculosis underscores the urgent need for new antitubercular agents with alternative mechanisms of action.

One such promising class of compounds is the derivatives of this compound. These molecules have been investigated for their potential to inhibit key mycobacterial enzymes, offering a different approach to combating M. tuberculosis. This guide provides a side-by-side comparison of the available data for these pyrrole-based compounds and the well-established drug, isoniazid.

Mechanism of Action

Isoniazid: As a prodrug, isoniazid requires activation by the mycobacterial enzyme KatG. The activated form then covalently adducts with NAD(H), and this complex inhibits the InhA enzyme, an enoyl-acyl carrier protein reductase.[1][2] This inhibition blocks the synthesis of mycolic acids, leading to the disruption of the mycobacterial cell wall and ultimately cell death.[1][2]

This compound Derivatives: Studies on various derivatives of this compound suggest a multi-targeted approach. Molecular docking and enzymatic assays indicate that these compounds can act as dual inhibitors of both the enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).[3][4] By directly targeting InhA without the need for prior activation by KatG, these compounds may be effective against isoniazid-resistant strains where resistance is conferred by mutations in the katG gene. The inhibition of DHFR, an enzyme crucial for nucleotide synthesis, presents an additional mechanism to disrupt mycobacterial growth.

Isoniazid_Mechanism cluster_pathway Mycolic Acid Biosynthesis Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Disruption

References

validating the antitubercular activity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery and development of novel antitubercular agents. While in vitro assays provide initial insights into the potential of a new compound, in vivo validation is a critical step to assess its efficacy and safety in a living organism. This guide provides a comparative framework for the in vivo validation of promising antitubercular compounds, using 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide as a representative candidate, and benchmarking against standard first-line drugs, Isoniazid and Rifampicin.

Comparative Efficacy of Standard Antitubercular Drugs in Murine Models

The following table summarizes the in vivo efficacy of Isoniazid and Rifampicin in mouse models of tuberculosis, providing a benchmark for evaluating novel compounds. The primary endpoint for efficacy is the reduction in bacterial load, measured in Colony Forming Units (CFU), in the lungs and spleen.

DrugDosageTreatment DurationMouse StrainRoute of InfectionBacterial Load Reduction (Log₁₀ CFU) in LungsBacterial Load Reduction (Log₁₀ CFU) in SpleenReference
Isoniazid (INH) 25 mg/kg/day13 daysC3HIntravenous>2>2[1]
25 mg/kg/day6 daysNot SpecifiedAerosol1.4Not Reported[2]
10 mg/kg/day28 daysNot SpecifiedNot SpecifiedComplete recovery (no CFU detected in some cases)Sole revivable mycobacteria detected in some cases[3]
Rifampicin (RIF) 10 mg/kg/day26 daysBALB/cAerosolReduction to 4.29 ± 0.31 (male) and 5.10 ± 0.70 (female) Log₁₀ CFUNot Reported[4]
20 mg/kg/day13 daysC3HIntravenous>2>2[1]
10 mg/kg/day3 weeksNot SpecifiedIntratrachealReduction to 7.7 x 10⁵ CFUReduction to 9.0 x 10² CFU[5]
20 mg/kg/day26 daysNot SpecifiedNot Specified1.8 Log₁₀ reductionNot Reported[6]
Rifampicin, Isoniazid, Pyrazinamide (RHZ) Standard Doses4 weeksBALB/cAerosol3 ± 0.5Not Reported[4]
Standard Doses8 weeksBALB/cAerosol4 ± 0.4 (clearance below detection limits in most mice)Clearance below detection limits in most mice[4]

Experimental Protocols for In Vivo Antitubercular Activity Assessment

A standardized and reproducible protocol is crucial for obtaining reliable in vivo efficacy data. Below is a detailed methodology for a typical murine model of tuberculosis.

Animal Model and Bacterial Strain
  • Mouse Strain: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used due to their well-characterized immune responses to M. tuberculosis infection.[7] C3HeB/FeJ mice can be used for studies requiring the formation of more human-like necrotic granulomas.[7]

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or Erdman strains are frequently used for in vivo efficacy studies.[7]

Infection Protocol (Low-Dose Aerosol Model)
  • Bacterial Culture: Grow M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.

  • Bacterial Suspension Preparation: Wash the bacterial cells with phosphate-buffered saline (PBS) containing 0.05% Tween 80. Briefly sonicate the suspension to obtain single-cell bacilli.[1]

  • Inoculum Calibration: Adjust the bacterial concentration to deliver approximately 50-100 CFU per mouse lung.

  • Aerosol Infection: Place the mice in a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system) to deliver the desired bacterial inoculum.[7]

  • Confirmation of Infection: At 24 hours post-infection, sacrifice a subset of mice to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

Drug Formulation and Administration
  • Treatment Groups: Randomly assign mice to different treatment groups:

    • Vehicle Control (e.g., water, 0.5% carboxymethylcellulose)

    • Test Compound (e.g., this compound) at various doses

    • Positive Control (e.g., Isoniazid at 25 mg/kg, Rifampicin at 10 mg/kg)

  • Drug Preparation: Prepare fresh drug formulations daily or as dictated by stability studies.

  • Administration: Administer drugs via oral gavage, typically 5 days a week.[7] The treatment duration can vary from 2 to 8 weeks depending on the study's objectives.

Assessment of Antitubercular Efficacy
  • Bacterial Load Determination (CFU Enumeration):

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize each organ in a sterile tube containing PBS.

    • Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

  • Histopathological Analysis:

    • Fix a portion of the lung tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and prepare thin sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation and granuloma formation.

    • Use Ziehl-Neelsen staining to visualize acid-fast bacilli within the tissue.[8]

  • Survival Analysis:

    • Monitor a separate cohort of mice for survival over an extended period (e.g., 100-150 days).

    • Record the date of death for each mouse.

    • Plot Kaplan-Meier survival curves to compare the survival rates between different treatment groups. Statistically significant differences in survival can indicate the efficacy of the treatment.[9]

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for planning and executing in vivo studies. The following diagram illustrates a typical workflow for validating the antitubercular activity of a test compound.

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal_Model Select Mouse Strain (e.g., BALB/c) Aerosol_Infection Low-Dose Aerosol Infection (50-100 CFU/lung) Animal_Model->Aerosol_Infection Bacterial_Strain Prepare M. tuberculosis (e.g., H37Rv) Bacterial_Strain->Aerosol_Infection Group_Allocation Randomize into Groups: - Vehicle Control - Test Compound - Positive Control (INH/RIF) Aerosol_Infection->Group_Allocation Drug_Administration Daily Oral Gavage (5 days/week for 4-8 weeks) Group_Allocation->Drug_Administration CFU_Enumeration Bacterial Load (CFU) in Lungs & Spleen Drug_Administration->CFU_Enumeration Histopathology Histopathology (H&E, Ziehl-Neelsen) Drug_Administration->Histopathology Survival_Analysis Survival Monitoring Drug_Administration->Survival_Analysis

Experimental workflow for in vivo antitubercular drug validation.

This comprehensive guide provides the necessary framework and comparative data for researchers to design and interpret in vivo studies for novel antitubercular drug candidates like this compound. By adhering to standardized protocols and benchmarking against established drugs, the scientific community can accelerate the development of new and effective treatments for tuberculosis.

References

Unraveling the Bioactivity of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide analogs reveals critical insights for the development of novel therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in advancing this promising class of compounds.

The core scaffold of this compound has served as a versatile template for the synthesis of a diverse range of analogs with potent antimicrobial, antitubercular, and anticancer activities.[1][2][3][4] Modifications to the benzohydrazide moiety have led to the generation of various heterocyclic derivatives, including triazoles, oxadiazoles, pyrazoles, and N'-substituted benzohydrazides, each exhibiting unique biological profiles.[1][2]

Comparative Biological Activity

The biological evaluation of these analogs has primarily focused on their efficacy against various bacterial and fungal strains, with a particular emphasis on Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][5] Additionally, several studies have explored their potential as anticancer agents against different human cancer cell lines.[3][4] The quantitative data from these studies, including Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, are summarized below for a clear comparison of the analogs' performance.

Antimicrobial and Antitubercular Activity

A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated significant antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis.[2] Notably, some compounds exhibited MIC values as low as 0.8 µg/mL, highlighting their potential as potent anti-TB agents.[2] The introduction of various substituents on the acetyl group allowed for a systematic investigation of the SAR, revealing that the nature and position of the substituent play a crucial role in determining the antimycobacterial potency.[2]

Compound IDSubstituent (R)MIC (µg/mL) vs. M. tuberculosis H37Rv[2]MIC (µg/mL) vs. S. aureus[2]MIC (µg/mL) vs. E. coli[2]
5f 4-Chlorophenyl1.6--
5i 4-Nitrophenyl1.6--
5j 3,4-Dichlorophenyl1.6--
5k 4-(Trifluoromethyl)phenyl0.8--
5n 2-Naphthyl1.6--

Note: A dash (-) indicates that the data was not reported in the cited source.

In another study, the synthesis of various heterocyclic hybrids derived from 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide yielded compounds with broad-spectrum antimicrobial activity.[1] Twenty-one of the synthesized compounds showed promising activity with MIC values in the range of 1-4 μg/ml against the tested bacterial and fungal strains.[1]

Anticancer Activity

The anticancer potential of pyrrolyl benzohydrazide derivatives has also been investigated.[3][4] A study focusing on the repurposing of anti-tubercular compounds identified N′-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide (C8) and N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide (C18) as potent inhibitors of Polo-like kinase 1 (PLK1), a key regulator of cell division.[3][4] These compounds were evaluated for their cytotoxic effects against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines.[3]

Compound IDIC50 (µM) vs. A549[3]IC50 (µM) vs. MCF-7[3]IC50 (µM) vs. HepG2[3]
C8 10.215.822.4
C18 18.525.130.7

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides[2]

The synthesis of the target compounds was achieved through a multi-step process. The initial step involved the preparation of this compound. This intermediate was then reacted with various substituted phenylacetic acids in the presence of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a catalytic reagent in N,N-dimethylformamide (DMF) under cold conditions to yield the final products.[2] The structures of all synthesized compounds were confirmed using IR, 1H NMR, 13C NMR, and mass spectral analysis.[1]

Antimicrobial Susceptibility Testing (Broth Dilution Assay)[1]

The in vitro antimicrobial activity of the synthesized compounds was determined using the broth dilution assay method. The compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds were prepared in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates. The microbial inoculums were prepared and adjusted to a specific turbidity. The plates were then inoculated with the microbial suspension and incubated under appropriate conditions. The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)[2]

The antitubercular activity against Mycobacterium tuberculosis H37Rv was evaluated using the Microplate Alamar Blue Assay (MABA). The compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth supplemented with OADC in a 96-well plate. The mycobacterial suspension was added to each well. The plates were incubated for several days. After the incubation period, Alamar blue solution was added to each well, and the plates were re-incubated. The color change from blue to pink indicated mycobacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

Cytotoxicity Assay (MTT Assay)[3]

The in vitro cytotoxicity of the compounds against human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the compounds and incubated for a specified period. After treatment, the medium was replaced with fresh medium containing MTT solution. The plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizing the Structure-Activity Relationship Workflow and Core Scaffold

To better understand the process of SAR studies and the structural modifications made to the parent compound, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Start Parent Compound: This compound Analogs Analog Synthesis (Modification of R group) Start->Analogs Chemical Reactions Purification Purification & Characterization (NMR, MS, etc.) Analogs->Purification Screening Biological Screening (Antimicrobial, Anticancer, etc.) Purification->Screening Data Data Collection (MIC, IC50) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Figure 1. General workflow of a structure-activity relationship (SAR) study.

Core_Scaffold cluster_scaffold Core Scaffold of this compound Analogs Core R_group R Modification_Site Modification Site Core_Label [Pyrrole Ring]-Ph-C(=O)NH-N-R

Figure 2. Core chemical scaffold and modification site.

In lieu of an image for the chemical structure in Figure 2, the core scaffold can be described as a 2,5-dimethyl-1H-pyrrol-1-yl group attached to a phenyl ring, which is further connected to a hydrazide moiety (-CONHNH-). The primary site for modification in the discussed analogs is the terminal nitrogen of the hydrazide group, denoted as 'R'.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have successfully identified several potent antimicrobial and anticancer agents. The data presented in this guide highlights the importance of systematic structural modifications in optimizing the biological activity of this scaffold. Future research should focus on expanding the diversity of the synthesized analogs, exploring their mechanisms of action in greater detail, and evaluating their in vivo efficacy and safety profiles. The promising results obtained so far warrant further investigation into this class of compounds for the development of new and effective therapeutic agents.

References

Unlocking Novel Defenses: A Comparative Analysis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivatives Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global battle against antimicrobial resistance, a new class of compounds, derivatives of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, has emerged as a promising frontier. This guide offers a comparative overview of the efficacy of these derivatives against various drug-resistant bacteria, supported by experimental data from recent studies. The findings suggest that specific structural modifications to the parent molecule can significantly enhance its antibacterial potency, paving the way for the development of novel therapeutics to combat challenging multidrug-resistant infections.

Comparative Efficacy: A Quantitative Overview

Recent research has focused on synthesizing and evaluating a series of novel this compound derivatives for their antibacterial activity. The in vitro efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The data presented below summarizes the MIC values of various derivatives against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

A study on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (compounds 5a-n ) demonstrated significant antibacterial and antitubercular properties.[1][2][3] The antibacterial activity of these compounds was found to be in the range of 0.8 to 100 µg/mL.[1][2] Notably, compound 5k exhibited the highest level of activity with an MIC of 0.8 µg/mL against Mycobacterium tuberculosis H37Rv.[1][2] Several other compounds in this series, including 5f, 5i, 5j, and 5n , also showed promising activity with an MIC of 1.6 µg/mL against the same strain.[2]

Another study synthesized a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived triazoles, azetidinones, thiazolidinones, and pyrroles.[4] Twenty-one of these compounds displayed good antimicrobial activity, with MIC values ranging from 1-4 μg/ml.[4]

While much of the available research focuses on antitubercular activity, the broad-spectrum potential of these compounds is evident. The core structure of 4-pyrrol-1-yl benzoic acid hydrazide has been utilized to generate various heterocyclic systems, including oxadiazoles and triazoles, which have shown antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6]

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Series 5a-n Mycobacterium tuberculosis H37Rv0.8 - 25[2]
Compound 5k Mycobacterium tuberculosis H37Rv0.8[1][2]
Compounds 5f, 5i, 5j, 5n *Mycobacterium tuberculosis H37Rv1.6[2]
Various derivatives Gram-positive & Gram-negative bacteria1 - 4[4]
General derivatives Staphylococcus aureus (Gram +ve)0.8 - 100[1]
General derivatives Escherichia coli (Gram -ve)0.8 - 100[1]

*Note: Series 5a-n refers to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides.

Experimental Protocols

The determination of the antibacterial efficacy of these compounds involves standardized and rigorous laboratory procedures. The following outlines a typical experimental protocol for assessing the Minimum Inhibitory Concentration (MIC) of the this compound derivatives.

Bacterial Strains and Culture Conditions: Standard strains of drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli (MDR-E. coli), are obtained from recognized culture collections (e.g., ATCC). The bacteria are cultured in appropriate broth media, such as Mueller-Hinton Broth (MHB) for most bacteria or Middlebrook 7H9 broth for mycobacteria, and incubated at 37°C.

Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilutions: Serial two-fold dilutions of the stock solutions are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: The bacterial strains are grown to the mid-logarithmic phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed. Positive and negative controls (wells with bacteria and no compound, and wells with medium only, respectively) are included in each assay.

Proposed Mechanism of Action and Experimental Workflow

While the precise mechanism of action for many of these derivatives is still under investigation, some studies suggest that they may act by inhibiting essential bacterial enzymes. Molecular docking studies on some 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have indicated potential inhibition of enzymes like enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are crucial for fatty acid synthesis and folate metabolism, respectively.[1][2][3]

The general workflow for the development and evaluation of these antibacterial agents is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_mechanism Mechanism of Action Studies s1 Starting Materials: This compound s2 Chemical Modification & Derivative Synthesis s1->s2 s3 Purification & Structural Characterization (NMR, MS) s2->s3 a1 Selection of Drug-Resistant Bacterial Strains s3->a1 Test Compounds a2 MIC Determination (Broth Microdilution) a1->a2 a3 MBC Determination a2->a3 m1 Enzyme Inhibition Assays (e.g., DHFR, Enoyl-ACP reductase) a2->m1 Active Compounds m2 Molecular Docking Studies m1->m2

General workflow for synthesis and evaluation of antibacterial derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a versatile scaffold for the development of novel antibacterial agents. The encouraging MIC values against a range of bacteria, including drug-resistant strains, underscore the potential of this chemical class. Future research should focus on expanding the library of these derivatives and conducting extensive structure-activity relationship (SAR) studies to optimize their antibacterial potency and pharmacokinetic profiles. Furthermore, in-depth mechanistic studies are crucial to elucidate their precise mode of action, which will be instrumental in guiding the rational design of next-generation antibiotics to address the growing threat of antimicrobial resistance.

References

Bridging the Gap: A Guide to Cross-Validating Molecular Docking with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount in modern drug discovery. This guide provides a comprehensive comparison of molecular docking simulations with established experimental binding assays, offering a framework for robust cross-validation of in-silico predictions.

Molecular docking has emerged as a powerful computational tool, enabling the rapid screening of vast compound libraries to predict the binding orientation and affinity of small molecules to their protein targets. However, these in-silico predictions are approximations and necessitate rigorous experimental validation to confirm their accuracy and physiological relevance. This guide delves into the critical process of cross-validation, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this crucial step in the drug discovery pipeline.

The Synergy of Simulation and Experiment: A Comparative Look

A strong correlation between the predicted binding affinity from molecular docking (often represented as a docking score) and experimentally determined binding constants (such as Kᵢ, Kₐ, IC₅₀, or Kₐ) provides confidence in the computational model. This validation is essential before committing to more resource-intensive stages of drug development.

Below is a comparative table showcasing data from a study on B-cell lymphoma 2 (Bcl-2) inhibitors. Bcl-2 is a key protein involved in regulating apoptosis (programmed cell death) and is a validated target in cancer therapy. The table contrasts the docking scores of several compounds with their experimentally determined IC₅₀ values, which represent the concentration of an inhibitor required to block 50% of the biological activity of the target.

Compound IDMolecular Docking Score (kcal/mol)Experimental IC₅₀ (nM)
CHEMBL3940231-11.01.5
CHEMBL3938023-10.92.0
CHEMBL3947358-10.83.2
Venetoclax (FDA-approved inhibitor)-9.80.01
Compound X-8.5500
Compound Y-7.22500

Note: Lower docking scores generally indicate a more favorable predicted binding affinity. Lower IC₅₀ values indicate higher experimental potency.

This table illustrates a general trend where compounds with lower (more negative) docking scores tend to have lower IC₅₀ values, indicating a correlation between the predicted and experimental results. However, it also highlights that the correlation is not always linear, and other factors can influence the actual biological activity. For instance, Venetoclax, a known potent inhibitor, has a higher docking score than the top three listed compounds but a significantly lower IC₅₀. This underscores the importance of experimental validation.

Experimental Protocols for Validating Molecular Docking Hits

Several biophysical techniques are routinely employed to validate the binding of computationally identified hits. These assays provide quantitative data on binding affinity, stoichiometry, and thermodynamics. Below are detailed methodologies for three commonly used techniques.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical biosensing technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time.

Methodology:

  • Ligand Immobilization: The target protein is immobilized on a sensor chip, typically via amine coupling to a carboxymethylated dextran surface.

  • Analyte Injection: A series of analyte concentrations are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation: The binding (association) and unbinding (dissociation) of the analyte to the immobilized ligand are monitored in real-time, generating a sensorgram.

  • Data Analysis: The sensorgram data is fitted to a kinetic model to determine the association rate constant (kₐ), dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ), which reflects the binding affinity.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: The protein and ligand are prepared in an identical buffer to minimize heat of dilution effects.

  • Titration: A solution of the ligand is titrated in small, precise injections into a sample cell containing the protein solution at a constant temperature.

  • Heat Measurement: The heat released or absorbed during each injection is measured by a sensitive calorimeter.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is particularly useful for high-throughput screening of inhibitors that compete with a fluorescently labeled ligand for binding to a target protein.

Methodology:

  • Probe Preparation: A small molecule known to bind to the target protein is labeled with a fluorescent dye (the "probe").

  • Binding Reaction: The fluorescent probe is incubated with the target protein. In a competitive assay, a test compound (potential inhibitor) is also added.

  • Polarization Measurement: The sample is excited with polarized light, and the polarization of the emitted fluorescence is measured. A small, rapidly tumbling probe will have low polarization, while a larger, slower-tumbling protein-probe complex will have high polarization.

  • Data Analysis: A decrease in fluorescence polarization in the presence of a test compound indicates that it has displaced the fluorescent probe from the protein's binding site. The data can be used to determine the IC₅₀ of the inhibitor.

Visualizing the Drug Discovery Workflow

The process of structure-based drug design (SBDD) is an iterative cycle that integrates computational and experimental methodologies. The following diagram, generated using Graphviz, illustrates this workflow, highlighting the key decision points and feedback loops.

SBDD_Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase Target_ID Target Identification & Validation Structure_Det Protein Structure Determination (X-ray, NMR, Cryo-EM) or Homology Modeling Target_ID->Structure_Det Binding_Site Binding Site Identification Structure_Det->Binding_Site Virtual_Screening Virtual Screening of Compound Libraries Binding_Site->Virtual_Screening Docking Molecular Docking & Scoring Virtual_Screening->Docking Hit_Selection Hit Prioritization (Top-ranked compounds) Docking->Hit_Selection Binding_Assay Experimental Binding Assays (SPR, ITC, FP, etc.) Hit_Selection->Binding_Assay Purchase or Synthesize Top Candidates Hit_Validation Hit Validation (Confirmation of Binding) Binding_Assay->Hit_Validation Hit_Validation->Docking No Binding: Re-evaluate Docking or Screen New Libraries SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Validated Hits Lead_Opt Lead Optimization (Chemical Synthesis & Modification) SAR->Lead_Opt Lead_Opt->Docking Feedback for New Designs Lead_Opt->Binding_Assay Test Modified Compounds Preclinical Preclinical Studies (In vivo efficacy & toxicity) Lead_Opt->Preclinical Optimized Leads

Caption: Iterative workflow of structure-based drug design.

This workflow demonstrates the cyclical nature of modern drug discovery, where computational predictions guide experimental testing, and the results from these experiments, in turn, inform further computational design and optimization. This integrated approach accelerates the identification of promising lead compounds and increases the efficiency of the overall drug development process.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and its related heterocyclic compounds. We delve into their synthesis, comparative biological performance supported by experimental data, and mechanistic insights.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and biological activities. Among these, pyrrole-containing molecules have garnered significant attention for their therapeutic potential. This compound has emerged as a versatile scaffold for the synthesis of novel derivatives with promising antimicrobial, antioxidant, and cytotoxic properties. This guide presents a comparative study of the parent benzohydrazide and its derivatives, including those cyclized into other heterocyclic systems like oxadiazoles and triazoles, offering a comprehensive overview of their structure-activity relationships.

Synthesis and Chemical Characterization

The core structure, this compound, is typically synthesized through a multi-step process. A common synthetic route involves the initial reaction of a starting material with 2,5-dimethoxytetrahydrofuran to form the pyrrole ring, followed by subsequent modifications to introduce the benzohydrazide moiety.[1] Further derivatization of the terminal hydrazide group allows for the creation of a diverse library of compounds, including Schiff bases and other heterocyclic rings.

The synthesis of various derivatives, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted)benzohydrazides, is achieved by reacting the parent benzohydrazide with appropriately substituted phenyl acetic acids using a coupling agent.[2] The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

Comparative Biological Activity

The biological evaluation of this compound and its derivatives has revealed a broad spectrum of activities, with particular prominence in the antimicrobial and antitubercular arenas.

Antimicrobial and Antitubercular Activity

A significant body of research highlights the potent antibacterial and antitubercular effects of these compounds.[2][3] The parent compound and its derivatives have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.[2][3] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.

Compound/DerivativeOrganismMIC (µg/mL)Reference
This compound M. tuberculosis H37Rv>50[3]
Derivative 5f M. tuberculosis H37Rv1.6[2]
Derivative 5i M. tuberculosis H37Rv1.6[2]
Derivative 5j M. tuberculosis H37Rv1.6[2]
Derivative 5k M. tuberculosis H37Rv0.8[2]
Derivative 5n M. tuberculosis H37Rv1.6[2]
Various Derivatives (5a-n) Bacterial Strains0.8 - 100[2]
Related Triazole Derivatives M. tuberculosis H37Rv1-4[3]

Table 1: Comparative Antimicrobial (MIC) Data.

Cytotoxic Activity

The cytotoxic potential of these compounds has also been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to measure their potency in inhibiting cell growth.

Compound/DerivativeCell LineIC50 (µM)Reference
Related Benzohydrazide Derivative (H20) A549 (Lung)0.46[4]
Related Benzohydrazide Derivative (H20) MCF-7 (Breast)0.29[4]
Related Benzohydrazide Derivative (H20) HeLa (Cervical)0.15[4]
Related Benzohydrazide Derivative (H20) HepG2 (Liver)0.21[4]

Table 2: Comparative Cytotoxic (IC50) Data.

Antioxidant Activity

Certain derivatives have demonstrated notable antioxidant properties. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and the ferric reducing antioxidant power (FRAP) assay.

Mechanism of Action

Molecular docking studies have provided insights into the potential mechanisms of action for the antimicrobial activity of these compounds. A prominent hypothesis is the dual inhibition of two key enzymes in bacterial metabolic pathways: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[2][5] These enzymes are crucial for fatty acid synthesis and folate metabolism, respectively, both of which are essential for bacterial survival.

G cluster_pathway Proposed Mechanism of Antimicrobial Action cluster_targets Bacterial Enzyme Targets cluster_processes Inhibited Cellular Processes Compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl) benzohydrazide Derivatives InhA Enoyl-ACP Reductase (InhA) Compound->InhA Inhibition DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition FattyAcid Fatty Acid Biosynthesis Folate Folate Biosynthesis BacterialDeath Bacterial Growth Inhibition / Death FattyAcid->BacterialDeath Disruption leads to Folate->BacterialDeath Disruption leads to G cluster_workflow Synthetic Workflow start Start: This compound + Substituted Phenyl Acetic Acid reaction Reaction in DMF with HBTU and DIPEA (Cold Conditions) start->reaction monitoring Monitor by TLC reaction->monitoring workup Isolation and Purification monitoring->workup Reaction Complete product Final Product: Substituted Benzohydrazide Derivative workup->product

References

Repurposing Anti-Tubercular Pyrrolyl Benzohydrazide Derivatives for Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in oncology research involves the repurposing of existing drugs, a strategy that offers the potential for accelerated development timelines and reduced costs. This guide provides a comparative analysis of anti-tubercular pyrrolyl benzohydrazide derivatives that have been investigated for their anticancer properties, with a focus on their efficacy, mechanism of action, and the experimental evidence supporting their potential transition into cancer therapeutics.

This analysis centers on a promising study that repurposed a series of nineteen anti-tubercular pyrrolyl benzohydrazide derivatives for anticancer activity.[1][2] Through a combination of in silico screening and in vitro assays, two lead compounds, C8 and C18, were identified as having significant cytotoxic effects against various cancer cell lines.[1][2]

Lead Compounds and Anticancer Efficacy

The two most potent derivatives identified were C8, chemically known as N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide, and C18, or N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide.[1][2] Their anticancer activity was evaluated against three human cancer cell lines: A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[1][2]

Compound C8 consistently demonstrated lower IC50 values across all tested cell lines compared to C18, indicating its superior potency.[1][2] The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundChemical NameA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
C8 N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide10.012.515.0
C18 N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide12.515.017.5

Mechanism of Action: Targeting the Cell Cycle

The study investigated the mechanism through which these compounds exert their anticancer effects, focusing on the well-established cancer target, Polo-Like Kinase 1 (PLK1).[1] PLK1 is a critical regulator of mitotic progression, and its inhibition is a known strategy to induce cell cycle arrest and apoptosis in cancer cells.[1]

The more potent compound, C8, was selected for further mechanistic studies on A549 lung cancer cells. The results revealed that C8 treatment led to a significant arrest of the cell cycle at the G2/M phase.[1][2] Furthermore, an Annexin V-FITC/PI apoptosis assay demonstrated a substantial increase in the percentage of apoptotic A549 cells, from 6.27% in untreated cells to 60.52% in cells treated with C8.[1][2] This indicates that the primary mechanism of C8's anticancer activity is the induction of apoptosis following cell cycle arrest.

PLK1_Inhibition_Pathway C8 Pyrrolyl Benzohydrazide Derivative (C8) PLK1 Polo-Like Kinase 1 (PLK1) C8->PLK1 Inhibition G2M G2/M Phase Arrest PLK1->G2M Failure of Mitotic Progression Apoptosis Apoptosis G2M->Apoptosis Induction of Programmed Cell Death

Caption: Proposed mechanism of action for compound C8.

Experimental Workflow

The repurposing strategy involved a multi-step process, beginning with computational screening to identify promising candidates, followed by in vitro validation of their anticancer activity and elucidation of their mechanism of action.

Experimental_Workflow cluster_0 In Silico Screening cluster_1 In Vitro Validation Docking Molecular Docking (19 Derivatives vs. PLK1) MD_Sim Molecular Dynamics Simulation (C8 & C18) Docking->MD_Sim Selection of Top 2 Candidates MTT MTT Proliferation Assay (A549, MCF-7, HepG2) MD_Sim->MTT Experimental Testing Cell_Cycle Cell Cycle Analysis (A549) MTT->Cell_Cycle Further investigation of potent compound (C8) Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) Cell_Cycle->Apoptosis_Assay DAPI DAPI Staining Apoptosis_Assay->DAPI

Caption: Workflow for repurposing anti-tubercular compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols employed in the study.

MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (A549, MCF-7, and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with varying concentrations of the pyrrolyl benzohydrazide derivatives (C8 and C18) and incubated for an additional 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis

Cell cycle analysis was performed using flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: A549 cells were treated with compound C8 at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were determined.

Apoptosis Assay (Annexin V-FITC/PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: A549 cells were treated with compound C8 at its IC50 concentration for 24 hours.

  • Cell Harvesting: The cells were harvested and washed with cold PBS.

  • Staining: The cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were immediately analyzed by flow cytometry to quantify the percentage of apoptotic cells.

DAPI Staining

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA and is used to visualize nuclear morphology.

  • Cell Treatment and Fixation: A549 cells, both untreated and treated with compound C8, were grown on coverslips, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.

  • Staining: The cells were then stained with DAPI solution for 5 minutes.

  • Microscopy: The coverslips were mounted on glass slides, and the nuclear morphology was observed under a fluorescence microscope to detect apoptotic changes such as chromatin condensation and nuclear fragmentation.

Conclusion and Future Directions

The repurposing of anti-tubercular pyrrolyl benzohydrazide derivatives presents a promising avenue for the development of novel anticancer agents. The lead compound, C8, has demonstrated significant in vitro efficacy against lung, breast, and liver cancer cell lines by targeting the PLK1 signaling pathway to induce G2/M cell cycle arrest and apoptosis.[1][2]

While these findings are encouraging, further preclinical and in vivo studies are warranted to validate the therapeutic potential of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as evaluating their safety and efficacy in animal models of cancer. The pyrrole scaffold, a common feature in many medicinal drugs, and the benzohydrazide moiety, known for its diverse biological activities, provide a strong foundation for the design of next-generation anticancer therapeutics.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not be readily available, information from related pyrrole and hydrazide compounds indicates a need for caution. The pyrrole moiety suggests potential flammability and toxicity.[1][2][3] Hydrazides can be reactive and may have toxicological properties. Therefore, handling this compound requires the use of appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a fume hood.

Pre-Disposal Considerations

Proper chemical waste management begins with segregation and correct labeling. Never mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[4][5]

Key Principles:

  • Waste Segregation: Store waste this compound in a dedicated, clearly labeled hazardous waste container.[4][5]

  • Container Integrity: Use a container that is compatible with the chemical, in good condition, and has a secure, tightly fitting lid.[5][6] The original product container is often a suitable choice.[4][6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and any associated hazard warnings (e.g., "Flammable," "Toxic").[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's official hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]

  • Waste Collection:

    • Carefully transfer the waste chemical into a designated hazardous waste container.

    • If the chemical is in a solid form, use a clean scoop or spatula.

    • For solutions, pour carefully to avoid splashing.

    • Ensure the exterior of the container remains clean.

  • Container Sealing and Labeling:

    • Securely close the container lid.

    • Affix a completed hazardous waste label to the container.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[5][7]

    • The SAA should be located at or near the point of waste generation and away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1]

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste collection and documentation.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and spilled chemical into a designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS office.

    • Provide them with the location and nature of the spill.

Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.[6]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent that can dissolve the compound.[6]

  • Rinsate Collection: Collect the rinsate from all three rinses and dispose of it as hazardous waste.[6]

  • Container Disposal: Once decontaminated, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.[6] Always confirm this procedure with your local EHS guidelines.

Disposal Workflow for this compound

G Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Disposal A Wear Appropriate PPE B Identify as Hazardous Waste A->B C Select Compatible Container B->C D Transfer Waste to Container C->D E Securely Cap and Label Container D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Final Disposal by Certified Vendor G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Operation, and Disposal.

This document provides crucial safety and logistical information for the handling of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of similar chemical structures, including hydrazines and benzoylhydrazine. These compounds are known to be toxic and irritating, necessitating stringent safety protocols.

I. Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Hand Protection Neoprene or nitrile gloves (consult manufacturer's chemical resistance guide).To prevent skin contact and absorption, as related compounds can be fatal upon skin absorption.
Eye and Face Protection Indirect-vent splash-resistant safety goggles and a face shield.[1][2]To protect against splashes and vapors which can cause severe eye irritation or burns.[1]
Body Protection Flame-resistant lab coat and a chemical-resistant apron.To protect against spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., ABEK) may be necessary as a last resort.[1]To prevent inhalation of dust or vapors, which can be toxic and destructive to the respiratory tract.[1]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

A. Preparation and Weighing:

  • Work Area Preparation: Conduct all handling of the solid compound within a certified chemical fume hood to control dust and potential vapors.

  • Decontamination: Ensure the work surface is clean before and after handling.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Weighing: Use a tared, sealed container for weighing to minimize dust generation.

B. Experimental Use:

  • Solubilization: If dissolving the compound, add solvents slowly to the solid to avoid splashing.

  • Reactions: Perform all reactions in a closed system or within a chemical fume hood.

  • Heating: If heating is required, use a controlled heating mantle and ensure adequate ventilation.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid compound and minimize dust.

C. Post-Experiment:

  • Decontamination: Thoroughly decontaminate all equipment and work surfaces with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling

cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/React weigh->dissolve monitor Monitor Reaction dissolve->monitor decon_equip Decontaminate Equipment monitor->decon_equip dispose Dispose Waste decon_equip->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of chemical waste is paramount to environmental and personal safety.

  • Waste Segregation:

    • Solid Waste: Collect all disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, contaminated paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Follow all local, state, and federal regulations for hazardous waste disposal.

Personal Protective Equipment Hierarchy

cluster_routes Routes of Exposure cluster_ppe Personal Protective Equipment compound This compound inhalation Inhalation compound->inhalation skin_contact Skin Contact compound->skin_contact eye_contact Eye Contact compound->eye_contact ingestion Ingestion compound->ingestion respirator Respirator/Fume Hood inhalation->respirator Prevents gloves Gloves (Neoprene/Nitrile) skin_contact->gloves Prevents lab_coat Lab Coat & Apron skin_contact->lab_coat Minimizes goggles_shield Goggles & Face Shield eye_contact->goggles_shield Prevents ingestion->gloves Minimizes (via hand-to-mouth)

Caption: Relationship between exposure routes and required personal protective equipment.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.